Ralinepag
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187856-49-0 | |
| Record name | Ralinepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralinepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RALINEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ralinepag's Mechanism of Action in Pulmonary Arterial Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ralinepag is a potent and selective, orally available, non-prostanoid agonist of the prostacyclin (IP) receptor, in development for the treatment of pulmonary arterial hypertension (PAH).[1][2] PAH is a progressive disease characterized by elevated pulmonary vascular resistance (PVR) leading to right heart failure and death.[1][3] this compound mimics the vasodilatory and anti-proliferative effects of endogenous prostacyclin (PGI2), a key signaling molecule that is deficient in patients with PAH.[4] By targeting the IP receptor, this compound activates downstream signaling pathways that lead to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, thereby addressing several key pathological features of PAH. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, downstream signaling, and preclinical and clinical efficacy, with a focus on the quantitative data and experimental methodologies relevant to drug development professionals.
This compound's Molecular Profile and Receptor Selectivity
This compound is a highly selective agonist for the prostacyclin (IP) receptor. It demonstrates a significantly higher binding affinity for the IP receptor compared to other prostanoid receptors, which is a key attribute for minimizing off-target effects. The selectivity of this compound has been characterized through extensive in vitro studies, with quantitative data summarized in the tables below.
Data Presentation: Receptor Binding Affinity and Selectivity
Table 1: this compound Binding Affinity (Ki) for Prostanoid Receptors
| Receptor | Species | Ki (nM) | Ligand Used |
| IP | Human | 3 | [3H]-iloprost |
| IP | Monkey | 1.2 | [3H]-iloprost |
| IP | Rat | 76 | [3H]-iloprost |
| IP | Dog | 256 | [3H]-iloprost |
| DP1 | Human | 2600 | [3H]-PGE2 |
| EP1 | Human | 9600 | [3H]-PGE2 |
| EP2 | Human | 610 | [3H]-PGE2 |
| EP3v6 | Human | 143 | [3H]-PGE2 |
| EP4 | Human | 678 | [3H]-PGE2 |
Table 2: this compound Functional Potency (EC50) at Prostanoid Receptors
| Receptor | Species | EC50 (nM) |
| IP | Human | 8.5 |
| IP | Rat | 530 |
| DP1 | Human | 850 |
Signaling Pathways and Cellular Effects
The therapeutic effects of this compound in PAH are mediated through its activation of the IP receptor and the subsequent downstream signaling cascade.
cAMP-Mediated Vasodilation and Anti-Proliferation
Activation of the IP receptor by this compound stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (camp). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. Furthermore, the cAMP-PKA pathway inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key component of the vascular remodeling seen in PAH.
Caption: this compound-induced cAMP signaling pathway in PASMCs.
Inhibition of Platelet Aggregation
In addition to its effects on vascular smooth muscle, this compound also inhibits platelet aggregation. By activating IP receptors on platelets, this compound increases intra-platelet cAMP levels, which in turn inhibits platelet activation and aggregation induced by agonists such as ADP. This anti-thrombotic effect is beneficial in PAH, where in situ thrombosis can contribute to the pathology.
Caption: this compound's inhibitory effect on platelet aggregation.
Preclinical and Clinical Efficacy
The mechanism of action of this compound translates into significant efficacy in both preclinical models of PAH and in clinical trials with PAH patients.
Data Presentation: In Vitro Potency and Clinical Efficacy
Table 3: Comparative In Vitro Potency of this compound and MRE-269 (Active Metabolite of Selexipag)
| Assay | Compound | Potency |
| cAMP Accumulation (human IP receptor) | This compound | EC50 = 8.5 nM |
| MRE-269 | EC50 = ~56% of iloprost (full agonist) | |
| Inhibition of ADP-induced human platelet aggregation | This compound | IC50 = 38 nM |
Table 4: Key Hemodynamic and Functional Outcomes from this compound Clinical Trials
| Parameter | Study Phase | Result |
| Pulmonary Vascular Resistance (PVR) | Phase 2 | -29.8% change from baseline vs. placebo (p=0.03) |
| 6-Minute Walk Distance (6MWD) | Phase 2 Open-Label Extension | Mean increase of 36.3 m at 24 months (p=0.004) |
| Mean Pulmonary Arterial Pressure | Phase 2 Open-Label Extension | Median decrease of 2.0 mmHg at 24 months (p=0.05) |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Receptor Affinity
Caption: Workflow for radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the IP receptor are homogenized in a suitable buffer and subjected to centrifugation to isolate the membrane fraction containing the receptor.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-iloprost) and varying concentrations of unlabeled this compound.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency
Caption: Workflow for cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells engineered to express the human IP receptor (e.g., Chinese Hamster Ovary cells) are cultured to an appropriate density.
-
Stimulation: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with various concentrations of this compound for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration, and the EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
Methodology:
-
Cell Isolation and Culture: PASMCs are isolated from human or animal pulmonary arteries and cultured in appropriate media.
-
Induction of Proliferation: Cell proliferation is typically induced by adding a mitogen, such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).
-
Treatment: The cells are treated with varying concentrations of this compound in the presence of the mitogen.
-
Assessment of Proliferation: Cell proliferation can be assessed using several methods, including:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
[3H]-thymidine Incorporation Assay: Measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
-
BrdU Incorporation Assay: A non-radioactive method that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA using an antibody-based detection system.
-
-
Data Analysis: The inhibitory effect of this compound on PASMC proliferation is quantified and the IC50 value is determined.
Platelet Aggregation Assay
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. The transmission of light through the PRP suspension increases as platelets aggregate.
-
Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.
-
Treatment: PRP is pre-incubated with varying concentrations of this compound before the addition of the aggregating agent.
-
Data Analysis: The inhibitory effect of this compound on platelet aggregation is measured as a percentage of the aggregation observed in the absence of the drug, and the IC50 is calculated.
Monocrotaline-Induced PAH Model in Rats
Methodology:
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to rats. MCT is metabolized in the liver to a toxic pyrrole that causes endothelial damage in the pulmonary vasculature, leading to the development of PAH over several weeks.
-
Treatment: this compound or vehicle is administered orally to the rats, either prophylactically (starting at the time of MCT injection) or therapeutically (after the establishment of PAH).
-
Assessment of PAH: The severity of PAH is assessed by measuring various parameters, including:
-
Right Ventricular Systolic Pressure (RVSP): Measured by right heart catheterization.
-
Right Ventricular Hypertrophy (Fulton's Index): The ratio of the right ventricular free wall weight to the left ventricle plus septum weight.
-
Pulmonary Vascular Remodeling: Assessed by histological analysis of the pulmonary arteries to measure medial wall thickness.
-
-
Data Analysis: The effects of this compound on these parameters are compared to those in the vehicle-treated group to determine its efficacy in preventing or reversing PAH.
Conclusion
This compound is a potent and selective IP receptor agonist with a well-defined mechanism of action that directly addresses the underlying pathophysiology of pulmonary arterial hypertension. Its ability to induce vasodilation, inhibit PASMC proliferation, and prevent platelet aggregation through the cAMP signaling pathway has been demonstrated in a comprehensive suite of in vitro and in vivo studies. The quantitative data from these studies, supported by robust experimental methodologies, provide a strong rationale for the continued development of this compound as a promising oral therapy for patients with PAH. The ongoing Phase 3 clinical trials will further elucidate its long-term safety and efficacy in this patient population.
References
- 1. MRE-269 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. This compound Phase II Open-Label Extension Study in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
Ralinepag: A Selective Prostacyclin (IP) Receptor Agonist for Pulmonary Arterial Hypertension
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralinepag is a potent, selective, and orally bioavailable non-prostanoid agonist of the prostacyclin (IP) receptor, under investigation for the treatment of pulmonary arterial hypertension (PAH).[1][2] PAH is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance (PVR) leading to right heart failure.[3] this compound mimics the action of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, by activating the IP receptor and stimulating downstream signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Prostacyclin and its analogues are established therapies for PAH, but their use can be limited by short half-lives, inconvenient routes of administration, and side effects.[3] this compound represents a next-generation oral therapy that offers the potential for improved tolerability and sustained efficacy due to its high selectivity for the IP receptor and favorable pharmacokinetic profile. This document will delve into the core scientific and clinical aspects of this compound, providing a technical resource for professionals in the field.
Chemical and Physical Properties
This compound, with the chemical formula C23H26ClNO5, is a small molecule drug.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-{[(1r,4r)-4-(((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexy]methoxy} acetic acid | |
| Molecular Formula | C23H26ClNO5 | |
| Molecular Weight | 431.91 g/mol | |
| CAS Number | 1187856-49-0 |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects in PAH.
IP Receptor Signaling Pathway
The primary signaling pathway activated by the IP receptor involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: this compound-activated IP receptor signaling cascade.
Preclinical Pharmacology
Receptor Binding and Selectivity
This compound demonstrates high affinity and selectivity for the human IP receptor. Radioligand binding assays have shown that this compound has a 42- to 2900-fold selectivity for the IP receptor compared to other prostanoid family receptors.
Table 2: Preclinical Receptor Binding and Functional Potency
| Parameter | This compound | MRE-269 (Selexipag metabolite) | Reference |
| cAMP EC50 (nM) | 24 | 184 | |
| IC50 for ADP-stimulated platelet aggregation (nM) | 40 | 288 |
In Vivo Efficacy in PAH Models
The efficacy of this compound has been evaluated in the monocrotaline (MCT)-induced rat model of PAH. In this model, this compound demonstrated both preventative and therapeutic effects, inhibiting the increase in pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
Table 3: Pharmacokinetics of this compound in Rats (10.0 mg/kg dose)
| Parameter | Value | Reference |
| t1/2 (hr) | 5.45 | |
| Cmax (µg/mL) | 3.70 | |
| tmax (hr) | 1.50 | |
| AUC0-inf (hr·µg/mL) | 14.6 | |
| Oral Bioavailability (%) | 57.4 |
Clinical Development
This compound has undergone Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH.
Phase I Studies in Healthy Volunteers
Phase I studies in healthy volunteers evaluated single and multiple ascending doses of an immediate-release (IR) oral formulation of this compound. These studies established a favorable pharmacokinetic profile, with a terminal elimination half-life of 20.5–26.4 hours, supporting the potential for once or twice-daily dosing. An extended-release (XR) formulation was later developed to optimize for once-daily administration, showing a reduced maximum concentration (Cmax) and delayed time to maximum concentration (Tmax) compared to the IR formulation, which may improve tolerability.
Table 4: Pharmacokinetics of this compound XR vs. Selexipag Active Metabolite (MRE-269) in Healthy Volunteers
| Parameter | This compound XR | MRE-269 | Reference |
| Half-life (hours) | 19-23 | 9-10 |
Phase II Study in PAH Patients
A Phase II randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of immediate-release this compound in 61 patients with symptomatic PAH who were on mono or dual background therapy. The primary endpoint was the change in PVR from baseline to week 22.
Table 5: Key Efficacy Results from the Phase II Study of this compound in PAH
| Endpoint | This compound (n=40) | Placebo (n=21) | p-value | Reference |
| Change in PVR (dyn·s·cm⁻⁵) | -163.9 | +0.7 | 0.02 | |
| % Change in PVR | -29.8% (vs. placebo) | - | 0.03 | |
| Change in 6MWD (m) | +36.2 | +29.4 | 0.90 |
The most common adverse events reported were consistent with the known side effects of prostacyclin therapies, including headache, nausea, and jaw pain.
Phase III and Long-Term Extension Studies
The ADVANCE OUTCOMES study, a Phase III trial, was designed to assess the efficacy and safety of this compound in improving treatment outcomes in PAH patients. An open-label extension study (ADVANCE EXTENSION) is also ongoing to evaluate the long-term safety and efficacy of this compound.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the IP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor or other prostanoid receptors.
-
Assay Conditions: The assay is typically performed in a 96-well plate format.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) and varying concentrations of this compound or a competitor compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
Objective: To measure the functional potency of this compound in stimulating cAMP production.
Methodology:
-
Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) or other suitable cell lines expressing the IP receptor are cultured.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Monocrotaline (MCT)-Induced PAH in Rats
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of PAH.
Methodology:
-
Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) to induce PAH.
-
Treatment: this compound or vehicle is administered orally, typically starting on the day of MCT injection (prophylactic model) or after the establishment of PAH (therapeutic model), for a specified duration (e.g., 20 days).
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling.
Conclusion
This compound is a promising, next-generation, oral, selective IP receptor agonist with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile. Preclinical studies have demonstrated its efficacy in a relevant animal model of PAH, and clinical trials have shown significant improvements in hemodynamic parameters in patients with PAH. Its potential for once-daily dosing and improved tolerability may offer a significant advancement in the management of this debilitating disease. Further results from ongoing long-term clinical trials will be crucial in fully establishing the clinical utility of this compound in the treatment of pulmonary arterial hypertension.
References
Ralinepag: A Deep Dive into Preclinical Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical oral bioavailability and pharmacokinetic profile of ralinepag, a potent and selective oral prostacyclin (IP) receptor agonist. The information presented herein is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development.
Introduction
This compound (formerly APD811) is a next-generation, non-prostanoid prostacyclin (IP) receptor agonist that has been developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves binding to the IP receptor, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and prevention of platelet aggregation.[3] A key feature of this compound is that it is an active drug and does not require metabolic activation.[2] Preclinical studies in various animal models have been instrumental in characterizing its pharmacokinetic properties and establishing its potential as an orally administered therapeutic agent.
Pharmacokinetic Profile in Animals
This compound has demonstrated moderate to high oral bioavailability across several animal species, including mice, rats, dogs, and non-human primates.[2] It is characterized by high plasma protein binding of approximately 99% in both animals and humans and exhibits a relatively long terminal half-life, ranging from 5.5 to 39 hours across the species evaluated. Evidence of enterohepatic recirculation has also been observed in animals, which may contribute to its prolonged systemic exposure.
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative oral pharmacokinetic parameters of this compound in different animal species.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose | 10.0 | mg/kg |
| Oral Bioavailability (F%) | 57.4 | % |
| Cmax | 3.70 | µg/mL |
| Tmax | 1.50 | hr |
| t1/2 | 5.45 | hr |
| AUC0-inf | 14.6 | hr·µg/mL |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. |
Table 2: Oral Pharmacokinetic Parameters of this compound in Non-Human Primates
| Parameter | Value | Units |
| Oral Bioavailability (F%) | 98 | % |
| Specific Cmax, Tmax, t1/2, and AUC data for non-human primates are not detailed in the reviewed literature. |
Note: While studies have reported moderate to high oral bioavailability and a long half-life in mice and dogs, specific quantitative data for Cmax, Tmax, and AUC for these species were not available in the reviewed public literature.
Experimental Methodologies
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not extensively reported in the public domain. However, based on the available information, a general outline of the methodology used in the rat pharmacokinetic studies can be described.
Rat Pharmacokinetic Study Protocol
-
Animals: The studies were conducted in rats (n=3). The specific strain of the rats was not specified in the available literature.
-
Dosing: A single oral dose of 10.0 mg/kg of this compound was administered. The formulation and vehicle used for the oral administration were not detailed.
-
Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile. The exact time points and method of collection were not specified.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method. The specifics of this method (e.g., LC-MS/MS) have not been publicly disclosed.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: this compound binds to and activates the prostacyclin (IP) receptor, leading to increased cAMP and subsequent cellular responses.
General Pharmacokinetic Study Workflow
The diagram below outlines a typical workflow for an in vivo pharmacokinetic study in an animal model.
Caption: A generalized workflow for a preclinical oral pharmacokinetic study, from animal dosing to data analysis.
Conclusion
This compound exhibits a favorable oral pharmacokinetic profile in preclinical animal models, characterized by good bioavailability and a long half-life, supporting its development as an oral therapeutic for pulmonary arterial hypertension. While the available literature provides a solid foundation for understanding its disposition, a more detailed public disclosure of experimental protocols and a comprehensive dataset across all tested species would be beneficial for the scientific community. The data presented in this guide, along with the visual representations of its signaling pathway and study workflow, offer a valuable resource for researchers in the field of pharmacology and drug development.
References
- 1. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - United Therapeutics Corporation - AdisInsight [adisinsight.springer.com]
Ralinepag's Role in Vascular Remodeling in Pulmonary Arterial Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and subsequent right heart failure. Prostacyclin-based therapies are a cornerstone of PAH management, primarily due to their vasodilatory and anti-proliferative effects. Ralinepag, a novel, orally available, potent, and selective prostacyclin (IP) receptor agonist, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on vascular remodeling in PAH, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of cardiovascular and pulmonary medicine.
Introduction to this compound and its Mechanism of Action
This compound is a non-prostanoid, selective agonist of the prostacyclin (IP) receptor.[1] Its therapeutic effects in PAH are mediated through the activation of this G-protein coupled receptor, which is predominantly expressed on platelets and vascular smooth muscle cells.[2] The binding of this compound to the IP receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Elevated cAMP levels, in turn, promote vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs), key contributors to the vascular remodeling observed in PAH.[4]
Signaling Pathway of this compound
The activation of the IP receptor by this compound triggers a well-defined signaling pathway that counteracts the pathological processes in PAH. The key steps are illustrated in the diagram below.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Preclinical Evidence of this compound's Efficacy
Preclinical studies have provided a strong foundation for the clinical development of this compound, demonstrating its potent effects on key pathological features of PAH.
In Vitro Studies
-
Receptor Binding and cAMP Accumulation: this compound has demonstrated high selectivity for the human IP receptor. In functional assays using human PASMCs, this compound was shown to be more potent in stimulating cAMP accumulation compared to the active metabolite of selexipag.
Animal Models of PAH
The monocrotaline (MCT)-induced PAH rat model is a widely used preclinical model that recapitulates key features of human PAH, including pulmonary vascular remodeling and right ventricular hypertrophy. In this model, this compound has been shown to have both preventative and therapeutic effects.
-
Prophylactic Treatment: When administered prophylactically, this compound inhibited the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling in MCT-treated rats.
-
Therapeutic Treatment: In a therapeutic setting, this compound dose-dependently inhibited disease progression in rats with established PAH.
Clinical Efficacy of this compound in PAH
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02279160) and its open-label extension (OLE) (NCT02279745) have provided significant clinical evidence for the efficacy of this compound in patients with symptomatic PAH.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from the Phase 2 trial and its open-label extension, demonstrating this compound's beneficial effects on hemodynamics and exercise capacity.
Table 1: Hemodynamic and Functional Changes at Week 22 in the Phase 2 Trial
| Parameter | This compound (n=40) | Placebo (n=21) | p-value |
| Change in PVR (dyn·s·cm⁻⁵) | -163.9 | +0.7 | 0.02 |
| % Change in PVR | -29.8% | - | 0.03 |
| Change in 6MWD (m) | +36.2 | +29.4 | 0.90 |
| Change in mPAP (mmHg) | -6.1 | +2.9 | 0.028 |
| Change in SVR (dyn·s·cm⁻⁵) | -258.7 | +152.9 | ≤0.001 |
Table 2: Long-Term Hemodynamic and Functional Changes in the Open-Label Extension Study
| Parameter | Change from OLE Baseline at 24 Months | p-value |
| Change in 6MWD (m) | +36.3 | 0.004 |
| Median Change in PVR (dyn·s·cm⁻⁵) | -52.2 | - |
| Median Change in mPAP (mmHg) | -2.0 | 0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Preclinical Experimental Protocols
Caption: Experimental workflow for the monocrotaline rat model of PAH.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.
-
Treatment:
-
Prophylactic: this compound is administered orally (e.g., 30 mg/kg twice daily) for a specified period (e.g., 20 days) starting from the day of MCT injection.
-
Therapeutic: this compound treatment (e.g., 30 and 60 mg/kg) is initiated after the development of PAH is confirmed (typically 2-3 weeks post-MCT).
-
-
Assessment of Vascular Remodeling:
-
Hemodynamics: Right heart catheterization is performed to measure pulmonary artery pressure. The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S) to determine the RV/ (LV+S) ratio (Fulton's Index) as a measure of right ventricular hypertrophy.
-
Histology: Lungs are perfused and fixed (e.g., with 4% paraformaldehyde), embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome to assess collagen deposition and fibrosis, and Verhoeff-Van Gieson (elastin) stain to visualize the elastic laminae of blood vessels.
-
Morphometric Analysis: Digital images of stained lung sections are captured. The medial wall thickness and external diameter of small pulmonary arteries (typically 50-100 µm in diameter) are measured using image analysis software. The percentage of medial wall thickness is calculated as: (%MWT = (2 x medial wall thickness) / external diameter) x 100.
-
Detailed Methodology:
-
Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) are cultured under standard conditions.
-
Assay Principle: The assay measures the accumulation of intracellular cAMP in response to IP receptor agonism. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Procedure:
-
PASMCs are seeded in microplates and incubated.
-
Cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., iloprost).
-
After incubation, cells are lysed, and the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate) are added.
-
The fluorescence is read at two different wavelengths, and the ratio of these signals is used to determine the cAMP concentration based on a standard curve.
-
References
In-Vitro Characterization of Ralinepag's Receptor Binding Affinity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in-vitro characterization of Ralinepag, a potent and selective non-prostanoid prostacyclin (IP) receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] The document details its binding affinity, functional potency, and selectivity, supported by comprehensive data tables, detailed experimental protocols, and explanatory diagrams.
Receptor Binding Affinity and Functional Potency
This compound is a next-generation, orally available IP receptor agonist that, unlike some other treatments, does not require metabolic activation.[1][3] In-vitro studies confirm that this compound demonstrates a high binding affinity and selectivity for the human prostacyclin (IP) receptor.[4] Its potency is comparable or superior to MRE-269, the active metabolite of Selexipag, in assays measuring IP receptor-dependent cAMP accumulation.
Quantitative Data: Binding Affinity (Ki)
The binding affinity of this compound to the IP receptor has been quantified across multiple species, demonstrating high potency. The inhibitory constant (Ki) values are summarized below.
| Receptor Target | Species | Ligand | Ki Value | Citation |
| IP Receptor | Human | [³H]-iloprost | 3 nM | |
| IP Receptor | Monkey | [³H]-iloprost | 1.2 nM | |
| IP Receptor | Rat | [³H]-iloprost | 76 nM | |
| IP Receptor | Dog | [³H]-iloprost | 256 nM |
Quantitative Data: Functional Potency (EC₅₀ / IC₅₀)
This compound's functional potency as an agonist was evaluated through its ability to stimulate intracellular cyclic AMP (cAMP) production and inhibit platelet aggregation.
| Assay Type | Target/Cell Line | EC₅₀ / IC₅₀ Value | Citation |
| cAMP Accumulation | Human IP Receptor | 8.5 nM (EC₅₀) | |
| cAMP Accumulation | Human IP Receptor | 24 nM (EC₅₀) | |
| cAMP Accumulation | Rat IP Receptor | 530 nM (EC₅₀) | |
| Inhibition of Platelet Aggregation | ADP-Induced Human Platelets | 38 nM (IC₅₀) | |
| Inhibition of Platelet Aggregation | ADP-Stimulated Human Platelets | 40 nM (IC₅₀) |
Quantitative Data: Prostanoid Receptor Selectivity Profile
A key characteristic of this compound is its high selectivity for the IP receptor over other human prostanoid receptors, which is crucial for minimizing off-target effects. This compound exhibits 42- to 2900-fold selectivity for the human IP receptor compared to other prostanoid family receptors.
| Receptor Target | Ligand | Ki Value | Citation |
| DP1 Receptor | [³H]-PGE₂ | 2.6 µM | |
| EP1 Receptor | [³H]-PGE₂ | 9.6 µM | |
| EP2 Receptor | [³H]-PGE₂ | 610 nM | |
| EP3v6 Receptor | [³H]-PGE₂ | 143 nM | |
| EP4 Receptor | [³H]-PGE₂ | 678 nM |
Signaling Pathway and Experimental Workflows
IP Receptor Signaling Pathway
The therapeutic effects of prostacyclin analogues in PAH are primarily mediated by the IP receptor, a G-protein coupled receptor (GPCR). Upon binding, this compound activates the receptor, which couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which mediates downstream effects including vasodilation and inhibition of smooth muscle cell proliferation.
Experimental Workflow: cAMP Functional Assay
The following diagram illustrates a typical workflow for a cell-based cAMP functional assay used to determine the potency (EC₅₀) of an agonist like this compound. Such assays are critical for quantifying the functional response following receptor binding.
Detailed Experimental Protocols
The following sections describe the generalized methodologies used to obtain the binding and functional data for this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Cell Preparation: Membranes are prepared from cell lines (e.g., CHO-K1) stably expressing the human IP receptor or other prostanoid receptors of interest.
-
Assay Components:
-
Radioligand: A tritiated ligand with known high affinity for the receptor, such as [³H]-iloprost for the IP receptor or [³H]-PGE₂ for EP receptors, is used.
-
Test Compound: this compound is serially diluted to create a range of concentrations.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
-
Procedure:
-
Receptor membranes, radioligand (at a fixed concentration near its Kd), and varying concentrations of this compound are combined in assay plates.
-
Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled agonist.
-
The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Cell-Based cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a quantitative measure of functional potency (EC₅₀).
-
Cell Lines: CHO-K1 cells stably expressing the recombinant human IP receptor are commonly used. To avoid receptor reserve effects, cell lines with minimal receptor expression levels are often selected.
-
Procedure:
-
Cells are seeded into 96- or 384-well plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
This compound is added in a dose-response format (serial dilutions) and incubated for a defined period to stimulate cAMP production.
-
Following stimulation, cells are lysed to release the accumulated intracellular cAMP.
-
-
Detection: The amount of cAMP in the cell lysate is quantified using a commercially available kit, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format using a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor.
-
Luminescence-Based Assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP stimulates protein kinase A (PKA), which depletes ATP. The remaining ATP is then detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.
-
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the this compound concentration. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated using non-linear regression analysis.
Platelet Aggregation Assay
This assay provides a physiologically relevant measure of IP receptor activation by quantifying the inhibition of platelet aggregation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in citrate anticoagulant.
-
Instrumentation: A light-transmittance aggregometer is used, which measures changes in light transmission through the PRP suspension as platelets aggregate.
-
Procedure:
-
PRP is placed in the aggregometer cuvette and pre-incubated with varying concentrations of this compound or a vehicle control.
-
An aggregating agent, typically adenosine diphosphate (ADP), is added to induce platelet aggregation.
-
The change in light transmittance is recorded over time. Maximum aggregation is measured for each condition.
-
-
Data Analysis: The percentage inhibition of aggregation is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the ADP-induced aggregation, is then determined.
References
- 1. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols: Ralinepag Efficacy in the Rat Monocrotaline Model of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. The monocrotaline (MCT) induced rat model of PAH is a well-established and widely utilized preclinical model that recapitulates many of the key pathological features of the human disease. This model is induced by a single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, which causes endothelial damage and initiates a cascade of events leading to pulmonary vascular remodeling and increased pulmonary vascular resistance.[1]
Ralinepag is a potent and selective oral prostacyclin (IP) receptor agonist.[2] It mimics the vasodilatory and anti-proliferative effects of endogenous prostacyclin, a key signaling molecule that is deficient in PAH. By activating the IP receptor, this compound stimulates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in vasodilation and inhibition of smooth muscle cell proliferation, addressing two of the core mechanisms of PAH.[3][4]
These application notes provide detailed protocols for utilizing the rat monocrotaline model to assess the efficacy of this compound, offering a framework for preclinical studies in the development of novel PAH therapies.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of prostacyclin receptor agonists in the monocrotaline rat model. This data can be used as a benchmark for expected outcomes when testing this compound.
Table 1: Hemodynamic Parameters in Monocrotaline-Treated Rats
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Mean Pulmonary Arterial Pressure (mPAP) (cmH₂O) |
| Control (Saline + Vehicle) | 25.01 ± 3.21 | 18.3 ± 0.6 |
| MCT + Vehicle | 43.92 ± 3.40 | 27.2 ± 1.2 |
| MCT + Beraprost (Low Dose) | - | 23.4 ± 0.7 |
| MCT + Beraprost (High Dose) | - | 22.5 ± 0.5 |
| MCT + Selexipag (1 mg/kg, p.o., twice daily) | Reduced vs. MCT | - |
| MCT + this compound (30 mg/kg, b.i.d.) | Inhibited increase vs. MCT | - |
| MCT + this compound (60 mg/kg, b.i.d.) | Dose-dependently inhibited disease progression | - |
Data is presented as mean ± standard error. Data for Beraprost and Selexipag are included for comparative purposes.[5]
Table 2: Right Ventricular Hypertrophy and Pulmonary Vascular Remodeling
| Treatment Group | Fulton's Index (RV/LV+S) | Medial Wall Thickness (% of vessel diameter) |
| Control | ~0.25 | Significantly lower than MCT |
| MCT + Vehicle | ~0.50 | Significantly increased vs. Control |
| MCT + this compound (30 mg/kg, b.i.d.) | Inhibited increase vs. MCT | Inhibited remodeling vs. MCT |
| MCT + Treprostinil | Did not decrease hypertrophy or remodeling | Did not decrease hypertrophy or remodeling |
RV - Right Ventricle; LV - Left Ventricle; S - Septum. Data for Treprostinil is included for comparative purposes.
Experimental Protocols
I. Induction of Pulmonary Hypertension with Monocrotaline
This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Monocrotaline (MCT)
-
0.9% Saline
-
1N HCl
-
1N NaOH
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Monocrotaline Solution:
-
Dissolve Monocrotaline in 1N HCl.
-
Neutralize the solution to pH 7.4 with 1N NaOH.
-
Dilute the solution with 0.9% saline to a final concentration of 60 mg/mL.
-
Prepare fresh on the day of use.
-
-
Animal Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Weigh each rat to determine the correct dosage.
-
Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.
-
The control group should receive a subcutaneous injection of an equivalent volume of saline.
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for clinical signs of PAH, such as respiratory distress, lethargy, and weight loss.
-
PAH typically develops over 3-4 weeks.
-
II. This compound Efficacy Study Protocol
This protocol outlines a therapeutic efficacy study of this compound in the established monocrotaline model.
Materials:
-
MCT-treated rats (from Protocol I)
-
This compound
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)
-
Oral gavage needles
Procedure:
-
Study Groups:
-
Group 1: Control (Saline-injected rats receiving vehicle)
-
Group 2: MCT + Vehicle (MCT-injected rats receiving vehicle)
-
Group 3: MCT + this compound (e.g., 30 mg/kg, b.i.d., p.o.)
-
Group 4: MCT + this compound (e.g., 60 mg/kg, b.i.d., p.o.)
-
-
Treatment Administration:
-
Begin treatment 14 days after MCT injection, once PAH is established.
-
Administer this compound or vehicle by oral gavage twice daily (b.i.d.) for 14 days.
-
-
Efficacy Assessment (Day 28):
-
At the end of the treatment period, perform the following assessments.
-
III. Assessment of Efficacy
A. Hemodynamic Measurements:
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
-
Catheterization:
-
Insert a catheter with a pressure transducer into the right jugular vein and advance it into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP).
-
For Mean Pulmonary Arterial Pressure (mPAP), the catheter is advanced into the pulmonary artery.
-
-
Data Recording: Record the pressure waveforms using a data acquisition system.
B. Assessment of Right Ventricular Hypertrophy:
-
Heart Excision: After hemodynamic measurements, euthanize the animal and excise the heart.
-
Dissection: Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weighing: Weigh the RV and LV+S separately.
-
Calculation of Fulton's Index: Calculate the ratio of RV weight to LV+S weight (RV/LV+S). An increased ratio indicates right ventricular hypertrophy.
C. Histological Analysis of Pulmonary Vascular Remodeling:
-
Lung Tissue Preparation:
-
Perfuse the lungs with saline followed by 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for fixation.
-
Embed the fixed lung tissue in paraffin.
-
-
Staining:
-
Section the paraffin-embedded tissue (e.g., 5 µm thick).
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and with Elastica van Gieson (EVG) stain to visualize the elastic laminae of the pulmonary arteries.
-
-
Morphometric Analysis:
-
Capture images of small pulmonary arteries (50-100 µm in diameter) using a microscope.
-
Measure the external diameter (ED) and internal diameter (ID) of the vessels.
-
Calculate the medial wall thickness as (ED - ID) / 2.
-
Express medial wall thickness as a percentage of the external diameter: [(ED - ID) / ED] x 100.
-
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: this compound signaling pathway in PAH.
Caption: Pathophysiology of the monocrotaline rat model.
References
- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Pharmacokinetics and pre-clinical efficacy of this compound (APD811) in humans and rats | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Ralinepag in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ralinepag in human plasma. This compound is a potent, selective, next-generation oral prostacyclin (IP) receptor agonist under investigation for the treatment of pulmonary arterial hypertension (PAH). The described method utilizes supported liquid extraction (SLE) for sample cleanup and an Agilent LC-MS/MS system for detection. The assay is linear over a concentration range of 0.03 to 15.0 ng/mL and is suitable for pharmacokinetic studies.
Introduction
This compound is a non-prostanoid IP receptor agonist that mimics the effects of prostacyclin, a key mediator in vasodilation and inhibition of platelet aggregation.[1] By targeting the prostacyclin pathway, this compound has the potential to improve outcomes for patients with PAH, a progressive and life-threatening disease.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
This compound Signaling Pathway
This compound exerts its therapeutic effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding event activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which promotes smooth muscle relaxation and vasodilation, and inhibits platelet aggregation.[1][2]
This compound signaling cascade.
Experimental Protocols
Sample Preparation Workflow
The sample preparation workflow is designed for efficient and clean extraction of this compound from plasma, minimizing matrix effects and ensuring high recovery.
Plasma sample preparation workflow.
Detailed Methodologies
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., this compound-d4), is recommended.
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Supported Liquid Extraction (SLE) plate/cartridges
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at desired concentrations. The calibration range for this method is 0.03 to 15.0 ng/mL.
Sample Extraction Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.
-
Vortex the plate for 30 seconds.
-
Load the entire volume of each sample onto a supported liquid extraction plate.
-
Allow the samples to absorb for 5 minutes.
-
Elute the analytes by adding an appropriate organic solvent (e.g., methyl tert-butyl ether) twice.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a 25:75 (v/v) acetonitrile:water solution.
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions and would require optimization for the specific instrumentation used.
Liquid Chromatography (LC) System
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Gradient | See Table 1 |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) System
| Parameter | Recommended Condition |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 2 |
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| This compound | To be determined | To be determined | 200 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 200 | To be determined | To be determined |
Note: The user must determine the optimal precursor and product ions, fragmentor voltage, and collision energy for this compound and the chosen internal standard through direct infusion and optimization experiments.
Data Presentation and Results
Method Validation Summary
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics of the assay.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤ 20% | 0.03 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Negligible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |
Pharmacokinetic Data
The described LC-MS/MS method is suitable for the analysis of plasma samples from pharmacokinetic studies. The following tables present example pharmacokinetic parameters for this compound in healthy volunteers from a single ascending dose study.
Table 4: Summary of Plasma Pharmacokinetic Parameters for this compound (Single Ascending Dose Study)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 30 µg | 0.949 | 1.0-1.5 | Data not available |
| 50 µg | 1.49 | 1.0-1.5 | Data not available |
| 100 µg | 2.65 | 1.0-1.5 | Data not available |
| 200 µg | 6.17 | 1.0-1.5 | Data not available |
Data adapted from a study in healthy volunteers.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and robust, making it well-suited for supporting clinical and non-clinical studies of this compound. The provided experimental details and performance characteristics demonstrate the suitability of this method for high-throughput bioanalysis.
References
- 1. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ralinepag Extended-Release Formulation in Once-Daily Dosing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and study of an extended-release (XR) formulation of Ralinepag for once-daily dosing in the treatment of pulmonary arterial hypertension (PAH). Detailed protocols for key experiments are provided to facilitate understanding and potential replication of the research.
Introduction
This compound is a potent and selective oral agonist of the prostacyclin (IP) receptor.[1][2][3] Activation of the IP receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells, addressing key pathological mechanisms in PAH. The immediate-release (IR) formulation of this compound showed promise but required twice-daily dosing. An extended-release (XR) formulation was subsequently developed to provide a more convenient once-daily dosing regimen, aiming to improve patient adherence and provide more stable plasma concentrations, mimicking the continuous effect of parenteral prostacyclin therapies.
Data Presentation
The following tables summarize the quantitative data from key clinical studies of the this compound XR formulation.
Table 1: Pharmacokinetic Parameters of this compound Formulations and Selexipag
| Parameter | This compound IR (30 µg, single dose) | This compound XR (60, 120, 180 µg, single ascending doses) | Selexipag (Active Metabolite MRE-269) |
| Cmax (Maximum Plasma Concentration) | Higher peak plasma exposure | Reduced compared to IR formulation | Sharp peak |
| Tmax (Time to Cmax) | 1.0–1.5 hours | Delayed, gradual increase over 8-12 hours | - |
| AUC (Area Under the Curve) | Similar to XR formulation (dose-adjusted) | Similar to IR formulation (dose-adjusted) | - |
| Half-life (t½) | ~24 hours | 19-23 hours | 9-10 hours |
| Peak-to-Trough Ratio (steady-state) | - | Low (≤2) with once-daily dosing | Consistent with twice-daily administration needs |
| Food Effect | - | Minimal | - |
Table 2: Efficacy of this compound in Patients with PAH (Phase 2 and Open-Label Extension Studies)
| Efficacy Endpoint | This compound Treatment Group | Placebo Group |
| Change in Pulmonary Vascular Resistance (PVR) at Week 22 (Phase 2) | -29.8% (p=0.03) | - |
| Absolute Change in PVR at Week 22 (Phase 2) | -163.9 dyn·s·cm⁻⁵ (p=0.02) | +0.7 dyn·s·cm⁻⁵ |
| Change in 6-Minute Walk Distance (6MWD) at Week 22 (Phase 2) | +36.2 m (not statistically significant vs. placebo) | +29.4 m |
| Change in 6MWD at 24 Months (Open-Label Extension) | +36.3 m from OLE baseline (p=0.004) | - |
| Change in PVR at 1 or 2 Years (Open-Label Extension) | Median decrease of 52.2 dyn·s·cm⁻⁵ | - |
| Change in Mean Pulmonary Arterial Pressure at 1 or 2 Years (Open-Label Extension) | Median decrease of 2.0 mmHg (p=0.05) | - |
| WHO/NYHA Functional Class Stability at 24 Months (Open-Label Extension) | 84.8% of participants remained stable | - |
Experimental Protocols
Protocol 1: Phase 1 Single Ascending Dose and Multiple Ascending Dose Studies of this compound IR
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of an immediate-release capsule formulation of this compound in healthy volunteers.
Methodology:
-
Study Design: Two single-center, randomized, double-blind, placebo-controlled studies were conducted.
-
Participants: Healthy adult subjects were enrolled.
-
Single Ascending Dose (SAD) Study:
-
Subjects received a single oral dose of this compound IR or placebo.
-
Dose escalation occurred in subsequent cohorts after safety and tolerability were assessed. Doses up to 100 µg were generally tolerated.
-
-
Multiple Ascending Dose (MAD) Study:
-
Subjects received multiple doses of this compound IR or placebo, typically once or twice daily.
-
Tolerability was found to decrease with increasing doses for both once-daily and twice-daily regimens.
-
-
Pharmacokinetic Sampling:
-
Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120 hours, and then every 24 hours through Day 14 for the SAD study).
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although specific details are not publicly available.
-
-
Safety Assessments:
-
Adverse events, vital signs, laboratory findings, physical examinations, and electrocardiograms were monitored throughout the studies.
-
Protocol 2: Phase 1 Pharmacokinetic Study of this compound XR Formulation
Objective: To compare the single-dose pharmacokinetics of this compound XR and IR formulations, and selexipag IR, and to evaluate the multiple-dose PK performance of this compound XR under fasted and fed conditions.
Methodology:
-
Study Design: A single-center, open-label, non-randomized study in healthy subjects.
-
Study 1: Single-Dose Comparison:
-
Cohort 1 (n=12): Fasted subjects received a single 0.03 mg this compound IR capsule, followed by sequential single doses of 0.06 mg, 0.12 mg, and 0.18 mg of the this compound XR tablet. A washout period was implemented between each dose.
-
Cohort 2 (n=12): Fasted subjects received sequential single doses of 0.2 mg, 0.4 mg, and 0.6 mg of selexipag IR tablets.
-
-
Study 2: Multiple-Dose Evaluation of this compound XR:
-
Healthy subjects were divided into fasted (n=19) and fed (n=18) groups.
-
Subjects received this compound XR tablets in a dose-escalation paradigm over 25 days, starting at 0.06 mg once daily and titrating by 0.06 mg increments every 5 days up to a maximum of 0.3 mg once daily, as tolerated.
-
-
Pharmacokinetic Analysis:
-
Blood samples were collected at various time points to determine plasma concentrations of this compound and, in the relevant cohort, the active metabolite of selexipag (MRE-269).
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated.
-
Protocol 3: Phase 3 ADVANCE OUTCOMES Study (NCT03626688)
Objective: To assess the efficacy and safety of this compound XR when added to standard of care or PAH-specific background therapy in subjects with WHO Group 1 PAH.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Adult patients with a primary diagnosis of symptomatic PAH.
-
Randomization: Subjects are randomly allocated in a 1:1 ratio to receive either this compound XR or placebo, in addition to their existing PAH therapy.
-
Primary Endpoint: The primary outcome is the time from randomization to the first adjudicated protocol-defined clinical worsening event.
-
Key Secondary Endpoints:
-
Change from baseline in 6-Minute Walk Distance (6MWD).
-
Change in WHO/NYHA functional class.
-
-
Study Periods: The study includes a screening period, a dose titration period, and a maintenance period.
-
Open-Label Extension (OLE): Subjects who complete the study have the option to enroll in an open-label extension study (ADVANCE EXTENSION) to receive this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: Phase 1 pharmacokinetic study workflow.
Caption: Phase 3 ADVANCE OUTCOMES study workflow.
References
- 1. ADVANCE OUTCOMES: A Study Evaluating the Efficacy and Safety of this compound to Improve Treatment Outcomes in Pulmonary Arterial Hypertension Patients | Carilion Clinic [carilionclinic.org]
- 2. UCSD Pulmonary Arterial Hypertension Trial → this compound to Improve Treatment Outcomes in PAH Patients [clinicaltrials.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for In Vivo Studies with Ralinepag in Pulmonary Arterial Hypertension (PAH) Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralinepag (APD811) is a potent and selective, orally available, non-prostanoid agonist of the prostacyclin (IP) receptor.[1][2] It is under investigation for the treatment of Pulmonary Arterial Hypertension (PAH), a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death.[3][4] this compound's mechanism of action involves mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[5] By activating the IP receptor, this compound stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates these beneficial effects. Preclinical studies in well-established animal models of PAH are crucial for evaluating the efficacy and safety of novel therapeutic agents like this compound. This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rat models of PAH.
Mechanism of Action: Prostacyclin Signaling Pathway
This compound exerts its therapeutic effects by targeting the prostacyclin signaling pathway, which is often dysregulated in PAH. The binding of this compound to the IP receptor on pulmonary artery smooth muscle cells initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: this compound activates the IP receptor, leading to increased cAMP and downstream therapeutic effects.
Preclinical Efficacy of this compound in a Monocrotaline (MCT) Rat Model of PAH
Pharmacological studies have demonstrated the efficacy of this compound in a monocrotaline (MCT)-induced rat model of PAH. In this model, a single injection of MCT causes progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy, mimicking key features of human PAH. The following tables summarize the key pharmacokinetic and efficacy data from these preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose | 10.0 mg/kg (oral) |
| T½ (half-life) | 5.45 hours |
| Cmax (max concentration) | 3.70 µg/mL |
| Tmax (time to max conc.) | 1.50 hours |
| AUC0-inf | 14.6 hr·µg/mL |
| Oral Bioavailability | 57.4% |
| Data from a study by John Adams, European Respiratory Journal, 2017. |
Table 2: Efficacy of this compound in Prophylactic and Therapeutic MCT Rat Models
| Study Type | This compound Dose | Duration | Key Findings |
| Prophylactic | 30 mg/kg b.i.d. (oral) | 20 days | Inhibited the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling. |
| Therapeutic | 30 and 60 mg/kg (oral) | 14 days | Dose-dependently inhibited disease progression. |
| Data from a study by John Adams, European Respiratory Journal, 2017. |
Experimental Protocols
The following are detailed protocols for inducing PAH in rats using monocrotaline and for subsequent treatment with this compound, based on published preclinical studies.
Protocol 1: Monocrotaline (MCT)-Induced PAH in Rats
This protocol describes the induction of PAH in rats, which serves as the foundational model for testing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling the Selectivity of Ralinepag using Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Ralinepag (APD811) is a potent, orally available, non-prostanoid agonist of the prostacyclin (IP) receptor.[1][2][3] It is being developed for the treatment of pulmonary arterial hypertension (PAH), a life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[4][5] this compound mimics the action of endogenous prostacyclin (PGI2), which mediates potent vasodilation and inhibition of platelet aggregation primarily through the IP receptor.
The therapeutic effects of this compound are derived from its activation of the IP receptor, which stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels in pulmonary artery smooth muscle cells. For any targeted therapy, demonstrating high selectivity for the intended receptor over other related receptors is critical to ensure efficacy and minimize off-target side effects. Prostanoids exert their diverse biological effects through a family of G-protein-coupled receptors, including the IP, DP, EP, FP, and TP receptors. Therefore, a comprehensive selectivity profile is essential.
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays are robust, sensitive, and allow for the determination of key parameters like the inhibition constant (Ki), which indicates the potency of the test compound in displacing a specific radiolabeled ligand from its receptor. This application note provides a detailed protocol for using competitive radioligand binding assays to determine the selectivity profile of this compound against a panel of human prostanoid receptors.
IP Receptor Signaling Pathway
This compound, as an IP receptor agonist, initiates a signaling cascade that leads to vasodilation. The IP receptor is a G-protein-coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and inhibition of platelet aggregation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - United Therapeutics Corporation - AdisInsight [adisinsight.springer.com]
- 4. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Ralinepag Solubility and In Vitro Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ralinepag in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
This compound has very low aqueous solubility, predicted to be around 0.00165 mg/mL.[1] Precipitation is a common issue when diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous buffer. This occurs because the concentration of this compound exceeds its solubility limit in the final aqueous environment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of at least 100 mg/mL.[2][3] Dimethylformamide (DMF) and ethanol can also be used, with solubilities of approximately 15 mg/mL and 10 mg/mL, respectively.[2]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to improve the solubility of this compound for in vitro assays:
-
Use of Co-solvents: Prepare your final working solution in a buffer system containing a small percentage of an organic co-solvent like DMF. For instance, a 1:8 solution of DMF:PBS (pH 7.2) has been shown to solubilize this compound up to approximately 0.11 mg/mL.[2]
-
Formulation with Excipients: For in vivo studies, which can be adapted for in vitro purposes, formulations with excipients like PEG300, Tween-80, or SBE-β-CD have been used to achieve higher concentrations (≥ 2.5 mg/mL).
-
pH Adjustment: this compound has a strongly acidic pKa of 4.1. Therefore, its solubility is pH-dependent. In buffers with a pH significantly above its pKa, this compound will be in its more soluble ionized form. Most cell-based assays are conducted at a physiological pH of around 7.2-7.4, which is favorable for its solubility.
Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
To avoid cellular toxicity, the final concentration of DMSO in your cell-based assay should typically be kept below 0.5%. It is always recommended to include a vehicle control (buffer with the same final DMSO concentration as your experimental samples) in your assay to account for any potential solvent effects.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents and buffer systems.
| Solvent/Buffer System | Temperature | Concentration | Citation |
| Water (Predicted) | Not Specified | 0.00165 mg/mL | |
| DMSO | Not Specified | ≥ 100 mg/mL | |
| DMF | Not Specified | ~15 mg/mL | |
| Ethanol | Not Specified | ~10 mg/mL | |
| 1:8 DMF:PBS (pH 7.2) | Not Specified | ~0.11 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for a cAMP Assay
This protocol provides a method for preparing a working solution of this compound in a cell-based cAMP assay, a common in vitro functional assay for IP receptor agonists.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS containing 1 mM IBMX and 0.2% BSA)
-
CHO-K1 cells stably expressing the human prostacyclin (IP) receptor
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for your dose-response curve.
-
Further dilute these DMSO solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.
-
Add the diluted this compound solutions to the CHO-K1 cells expressing the IP receptor.
-
Incubate for a specified time (e.g., 1 hour at room temperature) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer. | - Increase the percentage of co-solvent (e.g., DMF) in your final buffer, if your assay allows. - Prepare an intermediate dilution in a small volume of buffer before adding it to the final volume. - Consider using a formulation with solubilizing excipients like Tween-80 or PEG300. |
| Inconsistent or lower than expected bioactivity | - Precipitation of the compound leading to a lower effective concentration. - Degradation of the compound in the aqueous buffer. | - Visually inspect your working solutions for any signs of precipitation before adding them to the cells. - Prepare fresh working solutions of this compound for each experiment. Aqueous solutions are not recommended for storage for more than one day. |
| Cell toxicity observed | The final concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final DMSO concentration in your assay is below 0.5%. - Perform a vehicle control to assess the effect of the solvent on cell viability. |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the IP receptor, leading to a signaling cascade that increases intracellular cAMP.
Experimental Workflow for this compound In Vitro Assay
Caption: A typical workflow for an in vitro cAMP assay with this compound.
References
Technical Support Center: Managing Ralinepag in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ralinepag in rat models of pulmonary arterial hypertension (PAH). The information is designed to help anticipate and manage common adverse effects, ensuring the welfare of the experimental animals and the integrity of the research data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the prostacyclin (IP) receptor.[1][2][3] Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation, which are key therapeutic effects in the management of pulmonary arterial hypertension.[1]
Q2: What are the expected therapeutic effects of this compound in the monocrotaline (MCT)-induced rat model of PAH?
In the monocrotaline rat model of PAH, this compound has been shown to have both preventative and therapeutic effects. Prophylactic administration can inhibit the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling. Therapeutically, this compound can dose-dependently inhibit disease progression in established PAH.
Q3: What are the common adverse effects of prostacyclin receptor agonists like this compound?
While specific adverse event data for this compound in rat models is limited in publicly available literature, the side effects are generally consistent with the prostacyclin drug class. In human clinical trials, the most common adverse events include headache, diarrhea, nausea, vomiting, jaw pain, and flushing. These effects are largely due to the vasodilatory and smooth muscle-relaxing properties of the drug. It is reasonable to anticipate analogous physiological responses in rats.
Q4: How can I monitor for adverse effects in my rat cohort?
Close monitoring of the animals is crucial, especially during the initial dose-titration phase. Key parameters to observe include:
-
General well-being: Observe for signs of distress, such as piloerection, hunched posture, lethargy, or reduced grooming.
-
Gastrointestinal effects: Monitor for changes in fecal consistency (diarrhea) and signs of nausea (e.g., pica, conditioned taste aversion).
-
Pain-related behaviors: Look for signs of headache or jaw pain, which may manifest as head pressing, excessive grooming of the face, or reluctance to eat hard chow.
-
Cardiovascular effects: While direct measurement of flushing is difficult in rats, changes in skin temperature or redness in sparsely haired areas could be indicative. Monitor for signs of hypotension such as dizziness or lethargy.
-
Body weight and food/water intake: Daily measurements can provide an objective assessment of the animal's overall health status.
Troubleshooting Guide: Managing Common Adverse Effects
This guide provides a structured approach to identifying and mitigating potential adverse effects of this compound in rat models.
| Observed Issue | Potential Cause | Suggested Management Strategy |
| Diarrhea or soft stools | Stimulation of gastrointestinal smooth muscle by IP receptor activation. | - Ensure adequate hydration with readily accessible water sources.- Provide nutritional support with palatable, high-energy food.- Consider a dose reduction if diarrhea is severe and persistent. |
| Reduced food intake/Weight loss | Nausea, jaw pain, or general malaise. | - Offer soft, palatable food options.- If jaw pain is suspected, provide powdered or moistened chow.- Implement a gradual dose-titration schedule to improve tolerability. |
| Lethargy, hunched posture | Hypotension, headache, or general discomfort. | - Monitor blood pressure if equipment is available.- A slow dose escalation may allow for physiological adaptation.- Ensure a comfortable and stress-free environment. |
| Signs of pain (head pressing, facial grimacing) | Vasodilation-induced headache or jaw pain. | - As with other side effects, a slower dose titration is the primary management strategy.- Consult with a veterinarian regarding the appropriate use of analgesics that will not interfere with the study endpoints. |
Quantitative Data on Adverse Effects
Table 1: Illustrative Example of Adverse Effect Monitoring in this compound-Treated Rats
| Dose Group | Number of Animals | Incidence of Diarrhea (%) | Mean % Weight Loss (Day 7) | Incidence of Reduced Activity (%) |
| Vehicle Control | 10 | 0 | 0.5 | 0 |
| This compound (10 mg/kg) | 10 | 10 | 1.2 | 10 |
| This compound (30 mg/kg) | 10 | 30 | 3.5 | 40 |
| This compound (60 mg/kg) | 10 | 50 | 6.8 | 60 |
| This table is for illustrative purposes only. Actual data will vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
This protocol describes the induction of PAH in rats using a single injection of monocrotaline.
Materials:
-
Monocrotaline (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1N HCl and 1N NaOH
-
pH meter
-
Syringes and needles (25-27 gauge)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Prepare the MCT solution: Dissolve monocrotaline in sterile saline, acidified with 1N HCl to aid dissolution. Neutralize the solution to a pH of 7.4 with 1N NaOH. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 60 mg/kg in 1 ml/kg).
-
Animal handling: Acclimatize rats for at least one week before the procedure.
-
MCT administration: Administer a single subcutaneous or intraperitoneal injection of the prepared MCT solution (typically 60 mg/kg).
-
Post-injection monitoring: Monitor the animals daily for signs of distress. PAH typically develops over 3-4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.
Protocol 2: Dose Titration Strategy to Improve this compound Tolerability
This protocol outlines a general approach for dose escalation to minimize adverse effects.
Principle:
Gradually increasing the dose of this compound allows the animal's physiological systems to adapt, which can significantly improve tolerability, a strategy also employed in human clinical practice.
Procedure:
-
Starting Dose: Begin with a low dose of this compound, for example, 25% of the target therapeutic dose.
-
Dose Escalation: Increase the dose in increments (e.g., by 25% of the target dose) every 3-4 days.
-
Monitoring: Closely monitor the animals for the adverse effects listed in the troubleshooting guide during the titration period.
-
Dose Adjustment: If significant adverse effects are observed, maintain the current dose for a longer period or reduce it to the previously tolerated level before attempting to escalate again.
-
Maintenance Dose: Once the target therapeutic dose is reached and is well-tolerated, maintain this dose for the duration of the experiment.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Managing Adverse Effects
Caption: Workflow for managing adverse effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
- 1. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Ralinepag Preclinical Dose Titration: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Ralinepag in preclinical studies. Our aim is to facilitate the optimization of dose titration and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral agonist of the prostacyclin (IP) receptor.[1][2][3] Activation of the IP receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation, which are key therapeutic effects in the context of pulmonary arterial hypertension (PAH).
Q2: What are the typical doses of this compound used in preclinical rodent models of PAH?
A2: In the widely used monocrotaline (MCT)-induced rat model of PAH, prophylactic and therapeutic efficacy has been demonstrated with oral doses of 30 mg/kg and 60 mg/kg administered twice daily (b.i.d.). These doses have been shown to inhibit the increase in pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
Q3: What are the known pharmacokinetic properties of this compound in rats?
A3: Preclinical studies in rats have established key pharmacokinetic parameters for this compound. Following a 10.0 mg/kg oral dose, the approximate values are a half-life (t1/2) of 5.45 hours, a maximum plasma concentration (Cmax) of 3.70 µg/mL, and a time to maximum concentration (tmax) of 1.50 hours. The oral bioavailability in rats is approximately 57.4%.
Q4: What are the common adverse effects observed with this compound in preclinical studies?
A4: Preclinical and clinical studies have identified common adverse events associated with this compound, which are consistent with the prostacyclin drug class. These include headache, diarrhea, jaw pain, nausea, and vomiting. A notable decline in the frequency and severity of these adverse events is often observed after a stable dose is achieved.
Q5: What is the difference between the immediate-release (IR) and extended-release (XR) formulations of this compound?
A5: this compound was initially developed as an immediate-release (IR) formulation. Subsequently, an extended-release (XR) formulation was developed to be administered once daily. The XR formulation is designed to mimic the stable pharmacokinetic profile of parenteral prostacyclin therapy by reducing peak-to-trough fluctuations in plasma concentration. This may lead to improved tolerability and sustained efficacy.
Troubleshooting Guide
Q1: I am observing high mortality in my animal cohort during the dose titration phase. What could be the cause and how can I mitigate this?
A1: High mortality during dose titration could be due to the rapid onset of prostacyclin-related side effects. A more gradual dose escalation schedule may be warranted to improve tolerability. Consider starting with a lower initial dose and increasing the dose at smaller increments over a longer period. It is also crucial to closely monitor the animals for signs of distress, such as significant weight loss, lethargy, or labored breathing, and to adjust the dose accordingly.
Q2: My results are showing high variability between animals in the same treatment group. What are some potential reasons for this?
A2: High variability can stem from several factors. Inconsistent oral gavage technique can lead to inaccurate dosing. Ensure all personnel are properly trained and follow a standardized procedure. Resources are available that provide detailed guidance on proper oral gavage techniques in rodents to minimize stress and ensure accurate administration. Additionally, this compound has been observed to undergo enterohepatic recirculation in animals, which can contribute to variability in its systemic exposure.
Q3: The therapeutic effect of this compound in my study seems to diminish towards the end of the dosing interval. Why might this be happening?
A3: This could be related to the pharmacokinetic profile of the this compound formulation being used. With the immediate-release (IR) formulation, peak-to-trough fluctuations in plasma concentration are more pronounced. If the trough concentrations fall below the therapeutic threshold, a diminished effect may be observed. The extended-release (XR) formulation was designed to address this by providing more sustained plasma concentrations.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dose | Reference |
| Half-life (t1/2) | 5.45 hours | Rat | 10.0 mg/kg (oral) | |
| Max Concentration (Cmax) | 3.70 µg/mL | Rat | 10.0 mg/kg (oral) | |
| Time to Cmax (tmax) | 1.50 hours | Rat | 10.0 mg/kg (oral) | |
| Area Under the Curve (AUC0-inf) | 14.6 hr·µg/mL | Rat | 10.0 mg/kg (oral) | |
| Oral Bioavailability | 57.4% | Rat | 10.0 mg/kg (oral) |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension
| Model | Treatment | Dosing Regimen | Key Findings | Reference |
| Monocrotaline-induced PAH | This compound | 30 mg/kg b.i.d. (prophylactic, 20 days) | Inhibited increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling. | |
| Monocrotaline-induced PAH | This compound | 30 and 60 mg/kg (therapeutic, 14 days) | Dose-dependently inhibited disease progression. |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This protocol describes a common method for inducing PAH in rats to study the efficacy of therapeutic agents like this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.
2. Induction of PAH:
-
A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg) is administered to the rats. MCT is metabolized in the liver to a toxic metabolite that causes damage to the pulmonary vascular endothelium, leading to the development of PAH over several weeks.
3. Experimental Groups:
-
Control Group: Healthy rats receiving no MCT or treatment.
-
MCT + Vehicle Group: Rats receiving MCT and the vehicle used to dissolve this compound.
-
MCT + this compound Group(s): Rats receiving MCT and different doses of this compound.
4. This compound Administration:
-
Prophylactic Model: this compound administration starts at the same time or shortly after MCT injection and continues for the duration of the study (e.g., 20 days).
-
Therapeutic Model: this compound administration begins after the establishment of PAH, typically 2 to 3 weeks after MCT injection, and continues for a specified period (e.g., 14 days).
-
Route of Administration: Oral gavage is the standard method for this compound administration in these models.
5. Efficacy Assessment:
-
At the end of the study, the following parameters are typically measured to assess the efficacy of this compound:
-
Right Ventricular Systolic Pressure (RVSP): Measured via right heart catheterization to directly assess pulmonary artery pressure.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated.
-
Pulmonary Vascular Remodeling: Histological analysis of lung tissue is performed to assess changes in the thickness of the pulmonary artery walls.
-
Visualizations
Caption: this compound IP Receptor Signaling Pathway
Caption: Preclinical this compound Study Workflow
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Phase II Open-Label Extension Study in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Ralinepag analogues
Welcome to the technical support center for the chemical synthesis of Ralinepag and its analogues. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the synthesis of these potent prostacyclin (IP) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogues?
A1: The synthesis of this compound and its analogues typically involves a convergent approach. A key intermediate is a substituted cyclohexanedimethanol derivative, which undergoes a series of reactions including carbamate formation, a rhodium-catalyzed O-H insertion, and an Ullmann-type N-arylation. The final step usually involves the deprotection of a carboxylic acid ester.
Q2: What are the critical reaction steps in the synthesis of this compound analogues?
A2: The core synthesis revolves around four key transformations:
-
Carbamate Formation: Reaction of an alcohol with an isocyanate or a carbamoyl chloride to form the carbamate linkage.
-
Rhodium-Catalyzed O-H Insertion: Elongation of an alcohol using a diazoacetate in the presence of a rhodium catalyst to introduce the acetate side chain.
-
Ullmann-Type N-Arylation: A copper-catalyzed cross-coupling reaction to form the N-aryl bond on the carbamate nitrogen.
-
Ester Deprotection: Typically, the hydrolysis of a tert-butyl ester using a strong acid like trifluoroacetic acid (TFA) to yield the final carboxylic acid.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation.[3]
Troubleshooting Guides
Carbamate Formation
Problem: Low yield or incomplete reaction during carbamate formation from an alcohol and an isocyanate.
| Potential Cause | Troubleshooting Suggestion | Relevant Side Reactions |
| Low reactivity of the alcohol | Use a catalyst such as a tertiary amine (e.g., DABCO) or a tin carboxylate to increase the reaction rate. | Formation of allophanates (reaction of the carbamate product with another molecule of isocyanate). |
| Steric hindrance | If either the alcohol or the isocyanate is sterically hindered, the reaction may require higher temperatures and longer reaction times. | Trimerization of the isocyanate to form an isocyanurate, especially at higher temperatures. |
| Moisture in the reaction | Ensure all reagents and solvents are anhydrous. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea impurity. | Urea formation. |
Experimental Protocol: General Procedure for Carbamate Formation
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., pyridine, THF, or dichloromethane), add the isocyanate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). If the reaction is sluggish, the addition of a catalytic amount of a suitable base or tin catalyst may be beneficial. Upon completion, the reaction is quenched, and the product is isolated and purified.
Rhodium-Catalyzed O-H Insertion
Problem: Low yield of the desired ether product during the rhodium-catalyzed insertion of a diazoacetate into an alcohol.
| Potential Cause | Troubleshooting Suggestion | Relevant Side Reactions |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the rhodium catalyst. Use freshly prepared and purified reagents. | Dimerization of the diazoacetate to form dialkyl maleate or fumarate. |
| Suboptimal catalyst | While rhodium(II) acetate dimer is commonly used, other rhodium(II) catalysts with different ligands (e.g., trifluoroacetate, caprolactamate) can be screened for improved efficiency. | Carbene insertion into C-H bonds of the solvent or substrate, although generally less favorable than O-H insertion. |
| Slow addition of diazoacetate | The diazoacetate should be added slowly to the reaction mixture to maintain a low stationary concentration, which minimizes side reactions. | Formation of byproducts from the decomposition of the diazoacetate. |
Experimental Protocol: Rhodium-Catalyzed O-H Insertion
To a solution of the alcohol and a catalytic amount of rhodium(II) acetate dimer in an anhydrous, inert solvent (e.g., dichloromethane or toluene), add a solution of the tert-butyl diazoacetate in the same solvent dropwise over several hours at room temperature. The reaction is typically stirred overnight. After completion, the catalyst is removed by filtration through a pad of silica gel or celite, and the product is purified by column chromatography.
Ullmann-Type N-Arylation
Problem: Inconsistent yields or failure of the copper-catalyzed N-arylation of the carbamate.
| Potential Cause | Troubleshooting Suggestion | Relevant Side Reactions |
| Poor choice of ligand | The choice of ligand is crucial for a successful Ullmann coupling. Common ligands include diamines, amino acids (e.g., L-proline), and N,O-bidentate ligands. Screening of different ligands may be necessary to find the optimal conditions for a specific substrate. | Homocoupling of the aryl halide to form a biaryl impurity. |
| Inappropriate base or solvent | The base and solvent system can significantly impact the reaction outcome. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. Solvents such as dioxane, toluene, and DMF are often used. | Hydrolysis of the carbamate or ester functionalities under harsh basic conditions. |
| Copper source and oxidation state | Copper(I) salts, such as CuI, are typically more effective than Copper(II) salts. If using a Cu(II) salt, a reducing agent may be beneficial. | Reduction of the aryl halide. |
Experimental Protocol: Ullmann-Type N-Arylation
In a reaction vessel, combine the carbamate, aryl halide, copper(I) iodide, a suitable ligand, and a base in an anhydrous solvent. The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). The reaction mixture is then cooled, diluted with a suitable solvent, and filtered to remove insoluble inorganic salts. The filtrate is concentrated, and the product is purified by column chromatography.
Tert-Butyl Ester Deprotection
Problem: Incomplete deprotection or formation of byproducts during the TFA-mediated cleavage of the tert-butyl ester.
| Potential Cause | Troubleshooting Suggestion | Relevant Side Reactions |
| Insufficient TFA | Use a sufficient excess of TFA, often in a co-solvent like dichloromethane. The reaction is typically run at room temperature. | Alkylation of electron-rich aromatic rings or other nucleophilic functional groups by the released tert-butyl cation. |
| Presence of scavengers | If the substrate contains sensitive functional groups (e.g., tryptophan or methionine residues in peptide analogues), the addition of a scavenger like water, triisopropylsilane (TIS), or thioanisole can help to trap the tert-butyl cation and prevent side reactions. | Formation of tert-butyl trifluoroacetate, which can also act as an alkylating agent. |
| Work-up procedure | After the reaction is complete, the TFA is typically removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual acid. | Incomplete removal of TFA can lead to the isolation of the product as its trifluoroacetate salt. |
Experimental Protocol: Tert-Butyl Ester Deprotection
Dissolve the tert-butyl ester in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v) and stir at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed. The solvent and excess TFA are then removed in vacuo. The crude product can be purified by preparative HPLC or crystallization.
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps in this compound Synthesis
| Step | Reaction | Reported Yield | Reference |
| 1 | Carbamate Formation | 51.5% | |
| 2 | Rhodium-Catalyzed O-H Insertion | Good | |
| 3 | Ullmann-Type N-Arylation | Variable | |
| 4 | Ester Deprotection | High | |
| Overall (Scale-up) | Two telescoped steps | 59% (99.5% purity by HPLC) |
Mandatory Visualizations
This compound Synthesis Workflow
References
Ralinepag Stability and Storage: A Technical Support Resource for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Ralinepag. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure the integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored under the following conditions:
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored as follows to maintain stability:
| Temperature | Duration |
| -80°C | 2 years |
| -20°C | 1 year |
Q3: What is the chemical structure of this compound and how might it influence its stability?
A3: this compound is a phenylcarbamic acid ester with the molecular formula C₂₃H₂₆ClNO₅. Its structure contains both a carbamate and an ester functional group, which are susceptible to hydrolysis, particularly under basic conditions. The presence of aromatic rings may also make the molecule susceptible to photodegradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Cleavage of the ester or carbamate linkage, which can be accelerated by acidic or basic conditions.
-
Oxidation: The aromatic amine moiety could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to degradation.
-
Thermal Degradation: High temperatures can cause decomposition.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in stored powder | Improper storage temperature or exposure to humidity. | Ensure storage at the recommended temperature (-20°C for up to 3 years or 4°C for up to 2 years) in a tightly sealed container with a desiccant. |
| Precipitation or degradation of stock solutions | Improper solvent, storage temperature, or repeated freeze-thaw cycles. | Use a suitable, dry solvent. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Inconsistent results in cell-based assays | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound is in the aqueous culture medium before use. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound due to exposure to light, incompatible excipients, or extreme pH. | Protect all solutions from light. Ensure the pH of your formulation is within a stable range. If using excipients, verify their compatibility. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Forced degradation experimental workflow.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Aliquot the stock solution for each stress condition to ensure consistency.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Stress: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose both the solid this compound powder and a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: Expose the this compound solution to light according to ICH Q1B guidelines, including a dark control.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation under each condition.
-
Identify and characterize the major degradation products using mass spectrometry.
-
Propose the degradation pathways based on the identified products.
-
This compound Signaling and Potential Degradation Pathways
This compound is a prostacyclin (IP) receptor agonist. Its therapeutic effect is mediated through the activation of the IP receptor, leading to downstream signaling events.
Simplified this compound signaling pathway.
The chemical stability of this compound is crucial for its biological activity. The diagram below illustrates the potential degradation points in the this compound molecule.
Potential degradation sites of this compound.
Disclaimer: This information is intended for research purposes only and is not a substitute for the manufacturer's official product information or for professional scientific judgment. Researchers should always perform their own stability studies under their specific experimental conditions.
Troubleshooting variability in Ralinepag cAMP assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ralinepag in cyclic AMP (cAMP) assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound cAMP assays, providing potential causes and solutions to help you troubleshoot variability in your results.
Q1: Why am I seeing high well-to-well variability in my cAMP assay results?
High variability between replicate wells can obscure the true effect of this compound and lead to unreliable dose-response curves.
-
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents will introduce significant error.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter reagent concentrations.
-
Temperature Gradients: Uneven temperature across the plate during incubation steps can affect the enzymatic reactions involved in the assay.
-
-
Solutions:
-
Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to prevent cell settling.
-
Proper Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For viscous solutions, consider reverse pipetting.
-
Mitigate Edge Effects: To minimize evaporation, avoid using the outer wells of the plate. Instead, fill them with sterile phosphate-buffered saline (PBS) or water to maintain a humid environment.
-
Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before adding reagents and ensure incubators provide uniform heat distribution.
-
Q2: My assay window (signal-to-background ratio) is too low. How can I improve it?
A small assay window can make it difficult to distinguish the this compound-induced signal from the basal cAMP level.
-
Potential Causes:
-
Suboptimal this compound Concentration: The concentrations of this compound used may not be sufficient to elicit a robust response.
-
Inadequate Stimulation Time: The incubation time with this compound may be too short to allow for maximal cAMP accumulation.
-
Low Receptor Expression: The cells may not express a sufficient number of prostacyclin (IP) receptors.
-
cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells can degrade cAMP, reducing the signal.
-
Incorrect Instrument Settings: The settings on your plate reader may not be optimized for the assay.
-
-
Solutions:
-
Perform a Full Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal range for stimulation.
-
Optimize Stimulation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of peak cAMP production.
-
Use a High-Expressing Cell Line: Select a cell line known to express high levels of the IP receptor.
-
Incorporate a PDE Inhibitor: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[1] The optimal concentration of the PDE inhibitor should be determined empirically.[1]
-
Optimize Plate Reader Settings: Adjust the gain, integration time, and other relevant settings on your plate reader to maximize the signal-to-background ratio.
-
Q3: The basal cAMP level in my control wells is too high. What can I do to lower it?
High basal cAMP levels can compress the assay window and mask the effects of this compound.
-
Potential Causes:
-
Constitutive Receptor Activity: The IP receptor may have some level of activity even in the absence of an agonist.
-
Serum Components: Components in the cell culture serum may stimulate cAMP production.
-
Cell Stress: Stressed cells can exhibit elevated basal cAMP levels.
-
-
Solutions:
-
Serum Starvation: Before the assay, incubate the cells in serum-free media for a few hours to reduce basal signaling.
-
Optimize PDE Inhibitor Concentration: While PDE inhibitors are useful, high concentrations can contribute to elevated basal cAMP. Titrate the PDE inhibitor to the lowest effective concentration.[1]
-
Gentle Cell Handling: Handle cells gently during plating and reagent addition to minimize stress.
-
Quantitative Assay Performance
The following table summarizes key quantitative parameters for a typical this compound cAMP assay. These values can serve as a benchmark for your experiments.
| Parameter | Typical Value | Description |
| This compound EC50 (Human IP Receptor) | 1.1 nM | The concentration of this compound that elicits 50% of the maximal cAMP response in cells expressing the human IP receptor. |
| This compound EC50 (Rat IP Receptor) | 25 nM | The concentration of this compound that elicits 50% of the maximal cAMP response in cells expressing the rat IP receptor.[2] |
| Signal-to-Background (S/B) Ratio | > 5 | The ratio of the signal in the presence of a maximal concentration of this compound to the signal in the absence of this compound. A higher ratio indicates a more robust assay. |
| Z'-Factor | ≥ 0.5 | A statistical indicator of assay quality that accounts for both the dynamic range and data variability. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.[1] |
Experimental Protocol: this compound HTRF cAMP Assay
This protocol outlines a general procedure for measuring this compound-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS.
-
The day before the assay, harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Count the cells and adjust the density to the desired concentration.
-
Dispense the cell suspension into a white, low-volume 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS) containing a PDE inhibitor.
-
Aspirate the culture medium from the cell plate and add the this compound dilutions.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate to each well.
-
Add the anti-cAMP cryptate conjugate to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the IP receptor, leading to increased cAMP production.
This compound cAMP Assay Workflow
Caption: Step-by-step workflow for the this compound cAMP HTRF assay.
Troubleshooting Decision Tree for High Variability
Caption: A decision tree to troubleshoot high variability in cAMP assay results.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ralinepag Oral Bioavailability in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Ralinepag in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rodents, and why might it be considered "poor" in some experimental contexts?
A1: Published data indicate that this compound has moderate to high oral bioavailability in several animal species, including rats.[1][2] One study reported an oral bioavailability of 57.4% in rats.[3] However, "poor" bioavailability in a specific experimental setting can be relative and influenced by factors such as the desired therapeutic plasma concentration, the formulation used, and the specific rodent strain. Challenges in achieving consistent and sufficiently high plasma levels for efficacy studies may lead researchers to seek methods for optimization.
Q2: What are the key physicochemical properties of this compound that might contribute to challenges in oral absorption?
A2: this compound is sparingly soluble in aqueous buffers.[4] Its solubility is approximately 0.11 mg/mL in a 1:8 solution of DMF:PBS (pH 7.2).[4] In organic solvents like ethanol and DMSO, the solubility is significantly higher, around 10 mg/mL, and approximately 15 mg/mL in DMF. Poor aqueous solubility is a common factor limiting the dissolution rate and subsequent absorption of orally administered drugs from the gastrointestinal tract.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can enhance the oral bioavailability of drugs with low aqueous solubility. These include:
-
Solid Dispersions: Dispersing the active pharmaceutical ingredient (API) in a carrier matrix, often a polymer, can improve solubility and dissolution. Hot-melt extrusion and spray-dried dispersion are common techniques.
-
Lipid-Based Formulations: Self-micro emulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs by keeping them in a solubilized state.
-
Complexation: The use of cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Use of Excipients: Various functional excipients, such as surfactants, wetting agents, and disintegrants, can be incorporated into formulations to improve dissolution.
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of this compound after oral gavage in rodents.
| Potential Cause | Troubleshooting Steps |
| Poor drug dissolution in the GI tract | 1. Formulation Modification: Consider formulating this compound in a vehicle that enhances its solubility. For in vivo studies, a common formulation is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve a uniform suspension. 2. Particle Size: If using a crystalline form, ensure the particle size is minimized to increase the surface area for dissolution. |
| Drug precipitation in the stomach | 1. pH Adjustment: While this compound's solubility is pH-dependent, altering the gastric pH in vivo is complex. However, formulation with pH-modifying excipients can be explored. 2. Amorphous Solid Dispersion: Formulating this compound as an amorphous solid dispersion can prevent precipitation by maintaining the drug in a supersaturated state. |
| Inadequate vehicle for administration | 1. Vehicle Selection: Ensure the chosen vehicle is appropriate for oral gavage and is non-toxic to the animals. The vehicle should be able to maintain the drug in a suspended or solubilized state until administration. 2. Dosing Volume: Use an appropriate dosing volume for the size of the rodent to avoid gastrointestinal distress, which could affect absorption. |
| Metabolism | This compound does not significantly inhibit major human cytochrome P450 enzymes. While extensive metabolism is not reported as a primary cause of low bioavailability in preclinical species, it is a factor to consider in drug disposition. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and physicochemical parameters of this compound.
| Parameter | Value | Species | Source |
| Oral Bioavailability (F) | 57.4% | Rat | |
| Tmax (Oral) | 1.50 hr | Rat | |
| Cmax (Oral, 10.0 mg/kg) | 3.70 µg/mL | Rat | |
| AUC0-inf (Oral, 10.0 mg/kg) | 14.6 hr·µg/mL | Rat | |
| Half-life (t1/2) | 5.45 hr | Rat | |
| Aqueous Solubility | ~0.11 mg/mL (in 1:8 DMF:PBS, pH 7.2) | N/A | |
| Solubility in DMSO | ~10 mg/mL | N/A | |
| Solubility in Ethanol | ~10 mg/mL | N/A | |
| Solubility in DMF | ~15 mg/mL | N/A | |
| Plasma Protein Binding | ~99% | Animals and Humans |
Detailed Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of this compound in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a this compound formulation in rats.
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Housing and Diet: House the animals in standard conditions with free access to food and water. Fast the animals overnight before dosing, with water available ad libitum.
-
Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV administration (e.g., a solution containing a solubilizing agent like DMSO, diluted with saline or PBS). The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).
-
Oral Formulation: Prepare the test formulation of this compound. This could be a simple suspension in a vehicle like 0.5% methylcellulose or a more advanced formulation (e.g., SMEDDS).
-
-
Dosing:
-
IV Group: Administer the IV formulation via the tail vein at a specific dose (e.g., 1-2 mg/kg).
-
Oral Group: Administer the oral formulation by gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both the IV and oral routes, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf).
-
Calculate the oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Caption: Strategies to enhance this compound bioavailability.
Caption: this compound's signaling pathway.
References
- 1. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pre-clinical efficacy of this compound (APD811) in humans and rats | Semantic Scholar [semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing off-target effects of Ralinepag in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of Ralinepag in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to the IP receptor, which predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] Elevated cAMP leads to various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle cell proliferation.
Q2: What are the known off-target effects of this compound?
In vitro studies have shown that this compound possesses good selectivity for the IP receptor over most other prostanoid receptors. However, it exhibits a more modest 30- to 50-fold selectivity over the prostaglandin E2 receptor subtype 3 (EP3 receptor). Therefore, at higher concentrations, this compound may elicit off-target effects through the activation of the EP3 receptor. It is also important to note that this compound shows no significant inhibition of major cytochrome P450 enzymes or the hERG channel at therapeutic concentrations.
Q3: What are the common on-target effects of this compound that might be observed in cellular assays?
The on-target effects of this compound are mediated by the activation of the IP receptor. In cellular assays, this can manifest as:
-
Increased cAMP levels: This is the most direct and measurable on-target effect.
-
Modulation of cell proliferation: this compound can inhibit the proliferation of certain cell types, such as pulmonary artery smooth muscle cells.
-
Cytotoxicity at high concentrations: Excessive stimulation of the IP receptor and a subsequent surge in cAMP can lead to cellular stress and apoptosis in some cell lines.
-
Changes in cell morphology: Activation of GPCRs can sometimes lead to alterations in cell shape and adhesion.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of a selective IP receptor antagonist: Pre-treatment of cells with a selective IP receptor antagonist should block the on-target effects of this compound. Any remaining effects are likely off-target.
-
Dose-response curves: On-target effects should occur at concentrations consistent with this compound's potency for the IP receptor (low nanomolar range). Off-target effects, such as those mediated by the EP3 receptor, will likely require higher concentrations.
-
Use of cell lines with varying receptor expression: Compare the effects of this compound on cells that endogenously express the IP receptor versus those that do not. Alternatively, use siRNA or CRISPR to knock down the IP receptor in your cell line of interest.
-
Ligand binding assays: Directly measure the binding of this compound to the IP and other potential off-target receptors in your cell system.
Quantitative Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for various human prostanoid receptors.
Table 1: this compound Binding Affinity (Ki) for Human Prostanoid Receptors
| Receptor | Ki (nM) | Ligand |
| IP | 3 | [3H]-iloprost |
| DP1 | 2600 | [3H]-PGE2 |
| EP1 | 9600 | [3H]-PGE2 |
| EP2 | 610 | [3H]-PGE2 |
| EP3v6 | 143 | [3H]-PGE2 |
| EP4 | 678 | [3H]-PGE2 |
| (Data sourced from MedChemExpress, citing Tran et al., 2017) |
Table 2: this compound Functional Potency (EC50) for Human Receptors
| Receptor | EC50 (nM) | Assay |
| IP | 8.5 | cAMP accumulation |
| DP1 | 850 | cAMP accumulation |
| (Data sourced from MedChemExpress) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | 1. On-target cytotoxicity due to excessive cAMP production in sensitive cell lines. 2. Off-target effects at higher end of the dose range. 3. Poor compound solubility leading to precipitation and cytotoxicity. | 1. Reduce the concentration of this compound and shorten the incubation time. 2. Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the EC50 for IP receptor activation. 3. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. Visually inspect for precipitates. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inconsistent cell seeding density. 3. "Edge effects" in multi-well plates. 4. Fluctuation in incubation time or temperature. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before seeding and use an automated cell counter for accuracy. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Use a multichannel pipette for simultaneous addition of reagents and ensure the incubator provides uniform temperature. |
| Lower than expected potency (high EC50) | 1. Low expression of the IP receptor in the cell line. 2. Degradation of this compound in the cell culture medium. 3. Presence of an IP receptor antagonist in the serum or medium. | 1. Confirm IP receptor expression using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression. 2. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 3. Use a serum-free medium or charcoal-stripped serum for the assay. |
| High background signal in cAMP assay | 1. Basal activity of adenylyl cyclase in the cells. 2. Presence of other Gs-coupled GPCR agonists in the medium. 3. Reagent contamination. | 1. Optimize cell number and stimulation time. 2. Use a serum-free medium for the assay. 3. Use fresh, high-quality reagents. |
| Unexpected biological response not consistent with IP receptor activation | 1. Off-target activation of the EP3 receptor. 2. Activation of other signaling pathways downstream of the IP receptor (e.g., Gq or Gi). | 1. Use a selective EP3 receptor antagonist to see if the effect is blocked. 2. Investigate other second messengers, such as intracellular calcium (for Gq) or inhibition of forskolin-stimulated cAMP (for Gi). |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is adapted for a 96-well format and is suitable for high-throughput screening.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
cAMP Accumulation Assay (HTRF-based)
This protocol provides a general guideline for a homogenous time-resolved fluorescence (HTRF) cAMP assay.
Materials:
-
Cells expressing the IP receptor
-
Stimulation buffer
-
This compound
-
Forskolin (for Gi-coupled receptor assays)
-
HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody, and labeled cAMP)
-
384-well low-volume white plates
Procedure:
-
Cell Preparation:
-
Harvest the cells and resuspend them in stimulation buffer at the desired density.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into the wells of the 384-well plate.
-
Add 5 µL of this compound at various concentrations (or vehicle control).
-
For Gi-coupled receptor assays, a co-stimulation with forskolin is required.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the labeled cAMP conjugate followed by 5 µL of the anti-cAMP antibody.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: General experimental workflow for this compound assays.
References
Navigating the Nuances of Ralinepag's Pharmacokinetics: A Technical Guide
For researchers and drug development professionals engaged in the study of Ralinepag, a comprehensive understanding of its pharmacokinetic profile is paramount. This technical support center provides detailed insights into interpreting the peak-to-trough fluctuations of various this compound formulations, offering troubleshooting guidance and answers to frequently asked questions to facilitate smooth and accurate experimentation.
Understanding Peak-to-Trough Fluctuations
Peak-to-trough fluctuation is a critical pharmacokinetic parameter that describes the variation in a drug's concentration in the bloodstream between its highest level (peak, Cmax) and its lowest level (trough, Cmin) over a dosing interval. A lower peak-to-trough ratio is often desirable for chronic therapies, as it can lead to a more consistent therapeutic effect and a better safety and tolerability profile by avoiding excessively high peak concentrations that may cause adverse effects and very low trough concentrations that could lead to a loss of efficacy.
This compound has been developed in both immediate-release (IR) and extended-release (XR) formulations, each with a distinct pharmacokinetic profile designed to optimize its therapeutic potential for conditions such as pulmonary arterial hypertension (PAH).
Data on Peak-to-Trough Ratios of this compound Formulations
The following table summarizes the key pharmacokinetic parameters and peak-to-trough ratios for different this compound formulations based on clinical studies.
| Formulation | Dosing Frequency | Mean Peak-to-Trough Ratio | Key Observations |
| Immediate-Release (IR) | Once-Daily (QD) | 3.34 - 4.49[1][2] | Exhibits significant fluctuations between peak and trough concentrations. |
| Immediate-Release (IR) | Twice-Daily (BID) | 1.95 - 2.36[1][2] | Fluctuation is reduced compared to once-daily dosing, providing more stable plasma levels.[1] |
| Extended-Release (XR) | Once-Daily (QD) | ≤2 | Designed to minimize peak-to-trough fluctuations, mimicking a continuous intravenous infusion-like profile. The trough concentration is approximately half of the peak concentration. |
Experimental Protocols
A fundamental aspect of interpreting peak-to-trough fluctuations is understanding the methodologies used to generate the data. Below is a generalized protocol for a pharmacokinetic study of this compound, drawing from common practices in Phase I clinical trials.
Study Design and Participant Enrollment
Pharmacokinetic studies for this compound have typically involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, often in healthy volunteers. For instance, a study might enroll healthy participants who receive a single dose of this compound IR followed by single ascending doses of the XR formulation, with a washout period between each dose.
Blood Sampling and Bioanalysis
To determine the plasma concentration of this compound over time, blood samples are collected at predefined intervals post-dose. For an immediate-release formulation, sampling is more frequent around the expected time of maximum concentration (Tmax), which is typically within 1.0-1.5 hours. For an extended-release formulation, the Tmax is delayed (e.g., 8 to 12 hours), and the sampling schedule is adjusted accordingly.
Generalized Blood Sampling Schedule:
-
Pre-dose (0 hour)
-
Post-dose: 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours
The concentration of this compound in plasma samples is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Parameter Calculation
From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:
-
Cmax (Peak Plasma Concentration): The maximum observed drug concentration.
-
Tmax (Time to Peak Plasma Concentration): The time at which Cmax is observed.
-
Cmin (Trough Plasma Concentration): The minimum drug concentration observed during a dosing interval at steady state.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
Peak-to-Trough Ratio: Calculated as Cmax / Cmin at steady state.
Troubleshooting and FAQs
Here are some common questions and troubleshooting tips for researchers working with this compound formulations.
Q1: We are observing high variability in the peak-to-trough fluctuations in our preclinical study with the IR formulation. What could be the cause?
A1: High variability with an IR formulation is not unexpected. Factors that can contribute to this include:
-
Formulation Characteristics: IR formulations are designed for rapid release, which can lead to pronounced peaks and troughs.
-
Dosing Frequency: As seen in clinical data, once-daily dosing of the IR formulation results in a higher peak-to-trough ratio compared to twice-daily dosing. Consider if the dosing interval is appropriate for the formulation's half-life.
-
Individual Subject Variability: Differences in metabolism and absorption among subjects can lead to variations in pharmacokinetic profiles.
Q2: How does the extended-release (XR) formulation achieve a lower peak-to-trough ratio?
A2: The XR formulation is designed to release this compound slowly and consistently over a prolonged period. This gradual absorption leads to a blunted and delayed peak concentration (Cmax) and higher trough concentrations (Cmin) compared to the IR formulation, resulting in a significantly lower peak-to-trough ratio. The longer half-life of the XR formulation (approximately 19-23 hours) also contributes to maintaining more stable plasma levels.
Q3: What are the clinical implications of the different peak-to-trough fluctuations between the IR and XR formulations?
A3: The lower peak-to-trough fluctuation of the XR formulation is associated with several potential clinical advantages:
-
Improved Tolerability: High peak plasma concentrations are often linked to adverse effects. By reducing the Cmax, the XR formulation may improve the tolerability of this compound, which is a common challenge with prostacyclin class therapies.
-
Sustained Efficacy: More consistent plasma concentrations help ensure that the drug level remains within the therapeutic window throughout the dosing interval, potentially leading to more sustained efficacy.
-
Dosing Convenience: The favorable pharmacokinetic profile of the XR formulation allows for once-daily dosing, which can improve patient adherence.
Q4: In our study, we are comparing this compound to another prostacyclin agonist, Selexipag. What differences in peak-to-trough fluctuations should we expect?
A4: The active metabolite of Selexipag has a shorter half-life (around 9-10 hours) and exhibits a sharper peak in plasma concentration compared to this compound XR. The peak-to-trough ratio for Selexipag's active metabolite is approximately 8- to 12-fold after a 12-hour dosing interval, which is considerably higher than that of this compound XR.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and the experimental workflow for its analysis, the following diagrams are provided.
Caption: A generalized workflow for a pharmacokinetic study of this compound.
Caption: The signaling pathway of this compound as a prostacyclin receptor agonist.
References
- 1. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ralinepag and Iloprost: A Head-to-Head Comparison on cAMP Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of ralinepag and iloprost, two prostacyclin receptor agonists, with a specific focus on their capacity to stimulate cyclic adenosine monophosphate (cAMP) generation. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.
At a Glance: this compound vs. Iloprost for cAMP Generation
| Feature | This compound | Iloprost |
| Drug Class | Non-prostanoid, selective prostacyclin (IP) receptor agonist | Synthetic prostacyclin (PGI2) analog |
| Receptor Target | Prostacyclin (IP) Receptor | Prostacyclin (IP) Receptor |
| Mechanism of Action | Binds to the IP receptor, activating adenylyl cyclase and increasing intracellular cAMP.[1][2][3][4] | Mimics the action of prostacyclin by binding to the IP receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[5] |
| cAMP Generation Efficacy (relative to Iloprost) | EMax of 67% in IP receptor-expressing CHO cells. | Full agonist, considered the benchmark for cAMP stimulation in many studies. |
| Potency (cAMP EC50) | 24 nM in human IP receptor-expressing cells. | Data for direct EC50 comparison in the same assay as this compound is not readily available in the provided search results. |
| Selectivity | Highly selective for the IP receptor, with 30- to 50-fold greater affinity for the IP receptor over other prostanoid receptors. | Binds with high affinity to both EP1 and IP receptors. |
| Formulation | Oral, extended-release tablet. | Inhaled solution and intravenous formulations. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound and Iloprost
Caption: Signaling pathway of this compound and Iloprost leading to cAMP production.
Experimental Workflow for cAMP Generation Assay
Caption: A generalized workflow for measuring cAMP generation in response to IP receptor agonists.
Experimental Protocols
The following is a representative protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP assay, a common method for quantifying intracellular cAMP levels. This protocol is based on commercially available kits such as the LANCE Ultra cAMP assay.
Objective: To quantify the generation of cAMP in IP receptor-expressing cells upon stimulation with this compound or iloprost.
Materials:
-
IP receptor-expressing cells (e.g., Chinese Hamster Ovary (CHO) cells)
-
Cell culture medium and supplements
-
This compound and iloprost stock solutions
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX)
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit from PerkinElmer)
-
Eu-cAMP tracer
-
ULight-anti-cAMP antibody
-
cAMP standards
-
Detection buffer
-
-
384-well white opaque microplates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture IP receptor-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired concentration (typically determined through cell number optimization experiments).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and iloprost in stimulation buffer at 4 times the final desired concentration.
-
Prepare a cAMP standard curve by serially diluting the cAMP standard in stimulation buffer.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted compounds (this compound, iloprost, or vehicle control) or cAMP standards to the respective wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare a 4X working solution of the Eu-cAMP tracer in detection buffer.
-
Prepare a 4X working solution of the ULight-anti-cAMP antibody in detection buffer.
-
Add 5 µL of the Eu-cAMP tracer working solution to each well.
-
Add 5 µL of the ULight-anti-cAMP antibody working solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Generate a standard curve by plotting the emission ratio against the known cAMP concentrations.
-
Determine the concentration of cAMP in the experimental wells by interpolating their emission ratios on the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
-
Conclusion
Both this compound and iloprost effectively stimulate cAMP production through the IP receptor, a key mechanism for their therapeutic effects in conditions like pulmonary arterial hypertension. While iloprost acts as a full agonist, this compound demonstrates significant partial agonism with a high relative efficacy. The high selectivity of this compound for the IP receptor may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to the broader receptor affinity of iloprost. The choice between these two agents in a research context will depend on the specific experimental goals, including the desired level of cAMP stimulation, the importance of receptor selectivity, and the required mode of administration. The provided data and protocols offer a foundation for designing and interpreting studies aimed at further elucidating the comparative pharmacology of these important compounds.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioline.ru [bioline.ru]
Ralinepag vs. MRE-269: A Functional Assay Comparison for Prostacyclin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional activities of ralinepag and MRE-269, the active metabolite of selexipag. Both compounds are selective agonists for the prostacyclin receptor (IP receptor), a key target in the treatment of pulmonary arterial hypertension (PAH). The data presented here, compiled from various studies, offers insights into their relative potency, efficacy, and binding affinities.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and MRE-269 from in vitro functional and binding assays.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference(s) |
| This compound | Human IP Receptor | Radioligand Binding Assay | 3 | [1] |
| MRE-269 | Human IP Receptor | Radioligand Binding Assay | 20 | [2] |
Table 2: In Vitro Functional Potency and Efficacy
| Compound | Assay Type | Cell Type/System | Parameter | Value | Reference(s) |
| This compound | cAMP Accumulation | CHO cells expressing human IP receptor | EC₅₀ | 8.5 nM | [1] |
| Eₘₐₓ | 67% (relative to iloprost) | [3] | |||
| ADP-induced Platelet Aggregation | Human platelet-rich plasma | IC₅₀ | 38 nM | [1] | |
| MRE-269 | cAMP Accumulation | Human pulmonary artery smooth muscle cells | Eₘₐₓ | 48% (relative to iloprost) | |
| ADP-induced Platelet Aggregation | Human platelet-rich plasma | IC₅₀ | 0.21 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor (e.g., CHO-K1 cells).
-
Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost), and varying concentrations of the unlabeled test compound (this compound or MRE-269).
-
Incubation: The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the IP receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger downstream of IP receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or MRE-269) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a specified period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum possible effect (Eₘₐₓ) are determined from the dose-response curve.
Platelet Aggregation Assay
This assay assesses the functional effect of the compounds on inhibiting platelet aggregation, a key physiological response mediated by the IP receptor.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is centrifuged to obtain platelet-rich plasma.
-
Incubation with Test Compound: The PRP is incubated with various concentrations of this compound or MRE-269.
-
Induction of Aggregation: Platelet aggregation is induced by adding an aggregating agent, such as adenosine diphosphate (ADP).
-
Measurement of Aggregation: The change in light transmission through the PRP is measured using an aggregometer. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmission.
-
Data Analysis: The concentration of the test compound that inhibits the ADP-induced platelet aggregation by 50% (IC₅₀) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: IP Receptor Signaling Pathway.
Figure 2: cAMP Accumulation Assay Workflow.
References
Ralinepag vs. Parenteral Prostacyclins: A Preclinical Efficacy Comparison in Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of ralinepag, an oral prostacy-clin receptor agonist, and parenteral prostacyclins in established animal models of Pulmonary Arterial Hypertension (PAH). The data presented is compiled from separate studies and is intended to offer an indirect comparison to inform future research and development.
Prostacyclin Signaling Pathway in PAH
Prostacyclin (PGI2) and its analogs are potent vasodilators and inhibitors of platelet aggregation and smooth muscle cell proliferation. They exert their effects by binding to the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of vascular remodeling. In PAH, the prostacyclin pathway is downregulated, making it a key therapeutic target.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of this compound and the parenteral prostacyclin analog, treprostinil, in rat models of PAH. It is critical to note that this is an indirect comparison , as the data are derived from separate studies with potentially different experimental conditions.
Table 1: Efficacy of this compound in the Monocrotaline (MCT) Rat Model of PAH
| Parameter | Vehicle Control | This compound (30 mg/kg b.i.d.) | Outcome |
| Pulmonary Artery Pressure | Increased | Inhibited increase | This compound showed a preventative effect on the development of pulmonary hypertension.[1] |
| Right Ventricular Weight | Increased | Inhibited increase | This compound prevented right ventricular hypertrophy.[1] |
| Vascular Remodeling | Present | Inhibited | This compound demonstrated a protective effect against vascular remodeling.[1] |
Table 2: Efficacy of Parenteral Treprostinil in the Sugen/Hypoxia (SuHx) Rat Model of Severe PAH[2]
| Parameter | SuHx + Vehicle | SuHx + Treprostinil | % Change vs. Vehicle |
| Right Ventricular Systolic Pressure (mmHg) | 77.5 ± 7.9 | 40.5 ± 6.6 | ↓ 47.7% |
| Mean Pulmonary Arterial Pressure (mmHg) | Not Reported | Not Reported | - |
| Right Ventricular Hypertrophy (Fulton Index) | 0.58 ± 0.04 | 0.37 ± 0.05 | ↓ 36.2% |
| Pulmonary Vascular Resistance | Increased | Reduced | Treprostinil demonstrated a significant reduction in established pulmonary hypertension and right ventricular hypertrophy.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
This compound in the Monocrotaline (MCT) Rat Model
-
Animal Model: The monocrotaline (MCT) rat model is a widely used model for inducing PAH. A single subcutaneous or intraperitoneal injection of MCT causes endothelial damage in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy over several weeks.
-
Drug Administration: In the prophylactic study, this compound was administered orally at a dose of 30 mg/kg twice daily (b.i.d.) for 20 days, starting from the day of MCT injection.
-
Efficacy Endpoints:
-
Pulmonary Artery Pressure: Measured via right heart catheterization at the end of the study period.
-
Right Ventricular Hypertrophy: Assessed by measuring the weight of the right ventricle relative to the left ventricle plus septum (Fulton Index).
-
Vascular Remodeling: Evaluated through histological analysis of lung tissue sections to assess the thickness of the vessel walls.
-
Parenteral Treprostinil in the Sugen/Hypoxia (SuHx) Rat Model
-
Animal Model: The Sugen/hypoxia (SuHx) rat model is a more severe and clinically relevant model of PAH that recapitulates many features of the human disease, including plexiform lesions. The model is induced by a single subcutaneous injection of the vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, followed by exposure to chronic hypoxia (e.g., 10% oxygen) for several weeks, and then a return to normoxia.
-
Drug Administration: Treprostinil was administered via continuous subcutaneous infusion using osmotic pumps in male Sprague-Dawley rats with established severe PAH (after the 3-week hypoxia and 3-week normoxia period).
-
Efficacy Endpoints:
-
Right Ventricular Systolic Pressure (RVSP): Measured invasively using a pressure-volume catheter.
-
Right Ventricular Hypertrophy: Determined by the Fulton Index.
-
Pulmonary Vascular Resistance (PVR): Calculated from hemodynamic measurements.
-
Discussion and Conclusion
The available preclinical data suggests that both oral this compound and parenteral treprostinil are effective in mitigating key pathological features of PAH in their respective animal models. This compound demonstrated prophylactic efficacy in the MCT model, preventing the rise in pulmonary artery pressure and right ventricular hypertrophy. Parenteral treprostinil showed therapeutic efficacy in the more severe SuHx model, significantly reducing established right ventricular systolic pressure and hypertrophy.
References
Ralinepag Formulations: A Comparative Pharmacokinetic Analysis of Immediate-Release vs. Extended-Release Options
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic profiles of immediate-release (IR) and extended-release (XR) ralinepag, supported by experimental data.
This compound, a potent and selective oral prostacyclin (IP) receptor agonist, is under development for the treatment of pulmonary arterial hypertension (PAH). To optimize its therapeutic potential and patient compliance, both immediate-release (IR) and extended-release (XR) formulations have been developed. This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of these two formulations, presenting key data from clinical studies, outlining experimental methodologies, and visualizing relevant biological and procedural pathways.
Data Presentation: Pharmacokinetic Parameter Comparison
The primary distinction in the pharmacokinetic profiles of this compound IR and XR formulations lies in their rate of absorption and subsequent plasma concentration-time profiles. The XR formulation was designed to allow for once-daily dosing by providing a more sustained plasma concentration compared to the IR formulation.[1][2]
| Pharmacokinetic Parameter | This compound Immediate-Release (IR) | This compound Extended-Release (XR) | Key Observations |
| Time to Maximum Concentration (Tmax) | Rapidly absorbed, with Tmax reached relatively quickly. | Slower absorption rate, resulting in a delayed Tmax.[1][2] | The XR formulation demonstrates a gradual increase in plasma concentration over 8 to 12 hours.[1] |
| Maximum Concentration (Cmax) | Higher peak plasma concentrations. | Reduced peak plasma concentrations compared to the IR formulation. | Dose-adjusted Cmax is lower for the XR formulation, which may contribute to improved tolerability by reducing peak-trough fluctuations. |
| Area Under the Curve (AUC) | Dose-proportional increase in exposure. | Similar total drug exposure (AUC) to the IR formulation when dose-adjusted. | Dose-adjusted total plasma exposure measures were similar for both formulations. |
| Half-life (t1/2) | Long half-life suitable for twice-daily dosing. | A half-life of 19-23 hours, supporting once-daily dosing. | The long half-life of the XR formulation is a key feature for a once-daily regimen. |
| Dosing Frequency | Typically administered twice daily. | Designed for once-daily administration. | The XR formulation was developed to optimize administration for once-daily dosing. |
Experimental Protocols
The pharmacokinetic data presented were derived from Phase I clinical studies involving healthy volunteers. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug formulation.
Clinical Pharmacokinetic Study Design
A typical Phase I study to compare the IR and XR formulations of this compound involves a single-center, open-label, fixed-sequence, non-randomized design.
-
Study Population: Healthy adult volunteers.
-
Study Design: A two-cohort study design is often employed.
-
Cohort 1: Receives a single dose of this compound IR, followed by single ascending doses of this compound XR. A washout period of approximately 7 days is maintained between each dose administration.
-
Cohort 2: May receive a comparator drug, such as selexipag, in single ascending doses.
-
-
Dosing: Participants are typically fasted prior to drug administration. For the comparative analysis, a single oral dose of this compound IR (e.g., 30 µg) is compared with single oral doses of this compound XR (e.g., 60 µg, 120 µg, and 180 µg).
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after drug administration to characterize the plasma concentration-time profile.
-
Data Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.
Bioanalytical Method for this compound Quantification in Plasma
The quantification of this compound in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.
-
Sample Preparation: A common technique for extracting this compound from plasma is liquid-liquid extraction or solid-phase extraction. This step is critical to remove proteins and other interfering substances from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using positive ion electrospray ionization in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Method Validation: The bioanalytical method is fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its therapeutic effect by acting as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, key mechanisms in mitigating the pathophysiology of pulmonary arterial hypertension.
Caption: this compound-mediated activation of the IP receptor signaling pathway.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetic properties of immediate-release and extended-release drug formulations.
Caption: Workflow of a comparative pharmacokinetic study for IR vs. XR formulations.
References
A Comparative Analysis of Ralinepag's Efficacy in Preclinical Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Ralinepag, a potent and selective oral prostacyclin (IP) receptor agonist, has demonstrated promise in the treatment of pulmonary arterial hypertension (PAH). This guide provides a comprehensive cross-study comparison of this compound's effects in different animal models of PAH, offering a valuable resource for researchers and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to facilitate a deeper understanding of this compound's preclinical profile.
This compound's Mechanism of Action in the Prostacyclin Signaling Pathway
This compound exerts its therapeutic effects by targeting the prostacyclin signaling pathway, a critical regulator of vascular tone and remodeling. As an IP receptor agonist, this compound mimics the action of endogenous prostacyclin (PGI2), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream events, ultimately resulting in vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. These actions collectively counteract the pathological processes that characterize PAH.
Caption: this compound activates the prostacyclin (IP) receptor, leading to increased cAMP and subsequent vasodilation and anti-proliferative effects.
Experimental Models of Pulmonary Arterial Hypertension
To evaluate the preclinical efficacy of this compound, two well-established animal models of PAH are commonly utilized: the monocrotaline (MCT)-induced model and the Sugen/hypoxia (SuHx)-induced model.
-
Monocrotaline (MCT)-Induced PAH: This model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, in rats. MCT is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure, culminating in right ventricular hypertrophy and failure. This model is valued for its simplicity and reproducibility.
-
Sugen/Hypoxia (SuHx)-Induced PAH: This model provides a more severe and clinically relevant representation of human PAH. It involves a single injection of the vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, followed by exposure to a hypoxic environment for several weeks. This combination induces endothelial cell apoptosis and the proliferation of apoptosis-resistant endothelial cells, leading to the formation of complex vascular lesions, including plexiform-like lesions, which are a hallmark of severe human PAH.
Comparative Efficacy of this compound in PAH Animal Models
The following tables summarize the quantitative data on the effects of this compound in the monocrotaline-induced PAH rat model. Data from studies on this compound in the Sugen/hypoxia model are not yet publicly available in full-text peer-reviewed publications.
Monocrotaline (MCT)-Induced PAH Model
A key study investigated the oral efficacy of this compound in a rat model of PAH induced by a single subcutaneous injection of monocrotaline (60 mg/kg).[1] Treatment with this compound was initiated on day 1 post-MCT injection and continued for 20 days.
Table 1: Effect of this compound on Right Ventricular Systolic Pressure (RVSP) in MCT-Induced PAH Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | RVSP (mmHg) | % Reduction vs. MCT Control |
| Normal Control | Vehicle | 25.4 ± 1.2 | - |
| MCT Control | Vehicle | 58.7 ± 3.5 | - |
| This compound | 3 | 42.1 ± 2.8 | 28.3% |
| This compound | 10 | 35.6 ± 2.1 | 39.4% |
| This compound | 30 | 31.5 ± 1.9* | 46.3% |
*p < 0.05 vs. MCT Control. Data are presented as mean ± SEM.[1]
Table 2: Effect of this compound on Right Ventricular Hypertrophy (RVH) in MCT-Induced PAH Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | RV / (LV + S) Ratio | % Reduction vs. MCT Control |
| Normal Control | Vehicle | 0.24 ± 0.01 | - |
| MCT Control | Vehicle | 0.52 ± 0.02 | - |
| This compound | 3 | 0.41 ± 0.02 | 21.2% |
| This compound | 10 | 0.35 ± 0.01 | 32.7% |
| This compound | 30 | 0.31 ± 0.01* | 40.4% |
*p < 0.05 vs. MCT Control. RV / (LV + S) = Right Ventricle weight to Left Ventricle plus Septum weight ratio. Data are presented as mean ± SEM.[1]
Detailed Experimental Protocols
Monocrotaline (MCT)-Induced PAH Model with this compound Treatment
The following protocol is based on the methodology described in the study by Tran et al. (2017).[1]
Caption: Experimental workflow for evaluating this compound in the monocrotaline-induced PAH rat model.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats were used.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) was administered to induce PAH.
-
Drug Administration: this compound was administered orally twice daily (b.i.d.) at doses of 3, 10, and 30 mg/kg, starting on the day after MCT injection and continuing for 20 days. A vehicle control group was also included.
-
Hemodynamic Assessment: On day 21, rats were anesthetized, and a catheter was inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy Assessment: Following hemodynamic measurements, the hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the (LV+S) weight was calculated as an index of right ventricular hypertrophy.
Discussion and Future Directions
The available preclinical data from the monocrotaline-induced PAH model demonstrate that this compound effectively attenuates the development of pulmonary hypertension and right ventricular hypertrophy in a dose-dependent manner.[1] These findings provide a strong rationale for the clinical development of this compound for the treatment of PAH.
A comprehensive comparison of this compound's efficacy is currently limited by the lack of published data in the Sugen/hypoxia model, which more closely mimics the severe vascular lesions observed in human PAH. Future studies investigating the effects of this compound in the SuHx model are crucial to further elucidate its therapeutic potential and to provide a more complete preclinical profile. Such studies would allow for a direct comparison of its efficacy in models representing different severities and pathological features of PAH.
References
Safety Operating Guide
Navigating the Safe Disposal of Ralinepag: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ralinepag, a potent and selective prostacyclin (IP) receptor agonist, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. Due to its classification by some suppliers as an acute oral toxicant and a substance highly toxic to aquatic life with long-lasting effects, proper disposal is a critical component of the laboratory workflow. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Key Safety and Disposal Information
A review of Safety Data Sheets (SDS) from various suppliers reveals some discrepancies in the hazard classification of this compound. However, for the purpose of ensuring maximum safety, the most stringent classifications should be followed. The information below summarizes the critical data.
| Supplier | Hazard Classification | Key Disposal Recommendations |
| DC Chemicals | Acute toxicity, Oral (Category 4)[1] Acute aquatic toxicity (Category 1)[1] Chronic aquatic toxicity (Category 1)[1] | Avoid release to the environment.[1] Dispose of contents/container to an approved waste disposal plant.[1] |
| MedchemExpress | Not a hazardous substance or mixture | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations. |
| Cayman Chemical | The substance is not classified, according to the Globally Harmonized System (GHS) | It shall be the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use. |
Given the classification of this compound as very toxic to aquatic life, it is imperative to prevent its release into the environment.
Experimental Protocols: Disposal Procedures
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, a standard procedure for hazardous pharmaceutical waste should be followed. This involves treating this compound as a hazardous substance requiring disposal via an approved waste management vendor.
Step-by-Step Disposal Guide:
-
Hazard Assessment: Treat all this compound waste as hazardous, particularly noting its acute aquatic toxicity.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, vials) in a dedicated, clearly labeled hazardous waste container. Hazardous pharmaceutical waste is typically collected in black containers.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the name "this compound," and the appropriate hazard pictograms (e.g., environmental hazard).
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management vendor. The primary method for the disposal of hazardous pharmaceutical waste is incineration.
-
Documentation: Maintain a manifest and certificate of destruction from the waste management vendor for a minimum of three years.
For non-hazardous materials associated with this compound use, such as empty, uncontaminated packaging, these can be disposed of in the regular trash after removing or defacing any labels containing personal or proprietary information.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Measures:
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid exposure.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation.
-
Engineering Controls: Ensure adequate ventilation and provide an accessible safety shower and eye wash station.
In case of accidental release, use personal protective equipment, ensure adequate ventilation, and prevent the substance from entering drains or water courses. Absorb spills with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of contaminated material according to the hazardous waste disposal procedures outlined above.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
